R 59-022
Description
diacylglycerol kinase inhibitor; structure given in first source; platelet activator factor antagonist
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVJXLPANKSLLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239254 | |
| Record name | R 59022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93076-89-2 | |
| Record name | R 59022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093076892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R 59022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-59-022 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF550QIT3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
R 59-022: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
R 59-022, with the chemical name 6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, is a synthetic small molecule recognized primarily for its role as a diacylglycerol kinase (DGK) inhibitor.[1][2] By blocking the activity of DGK, this compound prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This inhibition leads to an accumulation of intracellular DAG, a critical second messenger that activates Protein Kinase C (PKC).[2][3] The potentiation of PKC signaling by this compound has made it a valuable tool for studying a variety of cellular processes, including signal transduction, platelet aggregation, neurotransmitter release, and apoptosis.[4][5][6] Beyond its primary target, this compound has also been identified as a serotonin (5-HT) receptor antagonist.[4][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its inhibitory activity against DGK isoforms and its effects in various experimental systems.
Table 1: Inhibitory Activity of this compound against Diacylglycerol Kinase (DGK) Isoforms
| DGK Isoform | IC50 (µM) | Experimental System | Reference |
| DGKα (Type I) | 2.8 ± 1.5 | Human red blood cell membranes (endogenous DAG) | [8] |
| DGKα (Type I) | 3.3 ± 0.4 | Human red blood cell membranes (exogenous OAG) | [8] |
| DGKα (Type I) | ~25 | In vitro assay with purified enzyme | [9] |
| DGKε (Type III) | Moderately Attenuated | In vitro assay with purified enzyme | [9][10] |
| DGKθ (Type V) | Moderately Attenuated | In vitro assay with purified enzyme | [9][10] |
OAG: 1-oleoyl-2-acetyl-sn-glycerol
Table 2: In Vitro and In Vivo Effects of this compound
| Effect | Concentration/Dose | Experimental System | Reference |
| Inhibition of OAG phosphorylation | 3.8 ± 1.2 µM (IC50) | Intact human platelets | [8] |
| Potentiation of platelet aggregation | 10 µM | Thrombin-stimulated human platelets | [5][11] |
| Activation of PKC | 4-6 µM | Swiss 3T3 cells | [6] |
| Increased Noradrenaline Release | 30 µM | Chromaffin cells | [4] |
| Apoptosis Induction | 10 µM | Glioblastoma cells | [4] |
| Increased median survival | 2 mg/kg (i.p.) | SCID mice with U87 glioblastoma xenografts | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of inhibitors of diacylglycerol metabolism on protein kinase C-mediated responses in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The diacylglycerol kinase inhibitor R 59022 potentiates bombesin stimulation of protein kinase C activity and DNA synthesis in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to R 59-022 and Protein Kinase C Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 59-022 is a potent and cell-permeable inhibitor of diacylglycerol kinase (DGK), an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGK, this compound leads to the intracellular accumulation of DAG, a critical second messenger that activates protein kinase C (PKC). This guide provides a comprehensive technical overview of this compound, its mechanism of action, its effects on PKC signaling, and detailed experimental protocols for its study.
Core Mechanism of Action
This compound functions as a specific inhibitor of diacylglycerol kinase. This inhibition prevents the conversion of DAG to PA, leading to an accumulation of DAG at the cell membrane. DAG is a key allosteric activator of conventional and novel PKC isoforms. The binding of DAG to the C1 domain of these PKC isoforms induces a conformational change that relieves autoinhibition and activates the kinase, leading to the phosphorylation of downstream target proteins.
Quantitative Data Presentation
The inhibitory activity of this compound against various DGK isoforms and its cellular effects have been quantified in numerous studies. The following tables summarize these key quantitative data.
| Target | IC50 Value | Cell/System | Substrate | Reference |
| Diacylglycerol Kinase (total) | 2.8 ± 1.5 µM | Human red blood cell membranes | Endogenous diacylglycerol | [1] |
| Diacylglycerol Kinase (total) | 3.3 ± 0.4 µM | Human red blood cell membranes | 1-oleoyl-2-acetylglycerol (OAG) | [1] |
| Diacylglycerol Kinase (in intact cells) | 3.8 ± 1.2 µM | Human platelets | 1-oleoyl-2-acetylglycerol (OAG) | [1] |
| DGKα (Type I) | ~25 µM | In vitro assay | Not specified | [2] |
| DGKε (Type III) | Moderately attenuated | In vitro assay | Not specified | [2][3] |
| DGKθ (Type V) | Moderately attenuated | In vitro assay | Not specified | [2][3] |
Table 1: IC50 Values of this compound for Diacylglycerol Kinase Inhibition. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against diacylglycerol kinase from various sources and under different conditions.
| Cellular Process | Effective Concentration | Cell Type | Effect | Reference |
| Inhibition of adrenaline-stimulated phosphorylase activity | 15 µM (half-maximal) | Hepatocytes | Mimics PKC activation | [4] |
| Potentiation of bombesin-stimulated mitogenesis | 4-6 µM | Swiss 3T3 cells | Enhanced PKC activation | [5][6] |
| Inhibition of TSH-stimulated iodide organification | 5 µM (56% of control) | Porcine thyroid cells | Mediated by PKCα and PKCζ | [5] |
| Inhibition of TSH-stimulated iodide organification | 50 µM (13% of control) | Porcine thyroid cells | Mediated by PKCα and PKCζ | [5] |
Table 2: Effective Concentrations of this compound in Cellular Assays. This table highlights the concentrations of this compound required to elicit specific biological responses in different cell types.
Signaling Pathways
This compound-induced PKC activation triggers a cascade of downstream signaling events that influence various cellular processes, including cell proliferation, apoptosis, and differentiation.
References
- 1. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Supplementary Material for: Evaluations of the Selectivities of the Diacylglycerol Kinase Inhibitors R59022 and R59949 Among Diacylglycerol Kinase Isozymes Using a New Non-Radioactive Assay Method - Karger Publishers - Figshare [karger.figshare.com]
- 5. Effects of the diacylglycerol kinase inhibitor, R59022, on TSH-stimulated iodide organification in porcine thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The diacylglycerol kinase inhibitor R 59022 potentiates bombesin stimulation of protein kinase C activity and DNA synthesis in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
R 59-022: A Technical Guide to its Role in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 59-022 is a potent and widely utilized small molecule inhibitor of diacylglycerol kinase (DGK). By blocking the enzymatic conversion of diacylglycerol (DAG) to phosphatidic acid (PA), this compound serves as a critical tool for investigating the complex roles of these two lipid second messengers in a multitude of cellular signaling pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on signal transduction, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Diacylglycerol Kinase Inhibition
The primary molecular target of this compound is diacylglycerol kinase. DGK enzymes play a pivotal role in regulating the intracellular balance between DAG and PA, two crucial lipid signaling molecules with often opposing downstream effects. This compound inhibits the phosphorylation of DAG to PA.[1][2] This inhibition leads to an accumulation of intracellular DAG and a corresponding decrease in PA levels.[1]
The elevation of DAG levels has significant consequences for signal transduction, most notably the activation of Protein Kinase C (PKC) isozymes.[3][4][5] PKC is a family of serine/threonine kinases that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. By preventing the rapid metabolism of DAG, this compound effectively potentiates and prolongs DAG-mediated signaling events.[1]
Quantitative Data Summary
The inhibitory potency and cellular effects of this compound have been quantified in various experimental systems. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (DGK) | 2.8 µM | Enzyme inhibition assay | [3][4] |
| IC50 (DGK) | 2.8 ± 1.5 X 10⁻⁶ M | Kinase acting on endogenous diacylglycerol in human red blood cell membranes | [1] |
| IC50 (DGK) | 3.3 ± 0.4 X 10⁻⁶ M | Kinase acting on exogenously added 1-oleoyl-2-acetylglycerol (OAG) in human red blood cell membranes | [1] |
| IC50 (OAG Phosphorylation) | 3.8 ± 1.2 X 10⁻⁶ M | Inhibition of OAG phosphorylation to OAPA in intact platelets | [1] |
| IC50 (EBOV GP-mediated entry) | ~2 µM | Viral-like particles (VLPs) with EBOV GP in Vero cells | |
| IC50 (EBOV GP-mediated entry) | ~5 µM | EBOV pseudotypes in Vero cells | [6] |
| IC50 (OST-tagged DGKα) | 19.7 µM | Expressed in MDCK cell homogenates | [3] |
| Cellular Process | Effective Concentration | Cell Type/Model | Observed Effect | Reference |
| Platelet Aggregation | 10 µM | Human Platelets | Potentiation of thrombin-induced aggregation | [3] |
| Noradrenaline Release | 30 µM | Chromaffin Cells | Increased release | [3] |
| PKC Activation | 40 µM | HeLa and U87 Cells | Activation of PKC | [3] |
| Filovirus Entry Inhibition | 0-10 µM | Vero Cells | Blockade of Ebola virus (EBOV) entry | [3] |
| Macropinocytosis Inhibition | 5 µM | Vero Cells | Inhibition of dextran uptake | [6] |
| Apoptosis Induction | 10 µM | Glioblastoma Cells | Induces apoptosis | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental logic, the following diagrams are provided in DOT language for Graphviz.
Caption: Core signaling pathway modulated by this compound.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against DGK using a radioactive assay.
Materials:
-
Purified DGK enzyme
-
Diacylglycerol (DAG) substrate
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
Quench solution (e.g., 1 M HCl)
-
Chloroform/methanol mixture (1:2, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid:water)
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, a fixed concentration of DGK enzyme, and the DAG substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
Quenching: Stop the reaction by adding the quench solution.
-
Lipid Extraction: Extract the lipids by adding the chloroform/methanol mixture, followed by phase separation.
-
TLC Separation: Spot the lipid-containing organic phase onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate the phosphorylated product (phosphatidic acid) from unreacted [γ-³²P]ATP.
-
Quantification: Visualize and quantify the radioactive spots corresponding to phosphatidic acid using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.
-
Data Analysis: Calculate the percentage of DGK inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Protein Kinase C (PKC) Activation Assay
This protocol describes a method to assess the effect of this compound on PKC activation in cultured cells by measuring the phosphorylation of a known PKC substrate.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA) as a positive control
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody against the total form of the PKC substrate or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for the desired duration. A positive control group treated with PMA should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for Western blotting.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize them to the total protein or loading control. Compare the levels of substrate phosphorylation in this compound-treated cells to the control to determine the effect on PKC activation.
Macropinocytosis Inhibition Assay
This protocol details a method to measure the inhibitory effect of this compound on macropinocytosis using fluorescently labeled dextran.[6]
Materials:
-
Cultured cells (e.g., Vero cells) plated on glass coverslips or in imaging-compatible plates.[6]
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
High molecular weight (e.g., 70 kDa) fluorescently labeled dextran (e.g., FITC-dextran)
-
5-(N-Ethyl-N-isopropyl)amiloride (EIPA) as a positive control for macropinocytosis inhibition.[6]
-
Ice-cold PBS
-
Paraformaldehyde (PFA) for cell fixation
-
Mounting medium with a nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Pre-treatment: Pre-treat the cells with this compound (e.g., 5 µM), EIPA (e.g., 30 µM), or vehicle (DMSO) for 30 minutes at 37°C.[6]
-
Dextran Uptake: Add the fluorescently labeled dextran to the medium and incubate for an additional 30 minutes at 37°C to allow for uptake via macropinocytosis.[6]
-
Washing: Place the cells on ice and wash them multiple times with ice-cold PBS to stop endocytosis and remove extracellular dextran.
-
Fixation: Fix the cells with 4% PFA.
-
Staining and Mounting: If necessary, permeabilize the cells and stain for other cellular components. Mount the coverslips onto glass slides using a mounting medium containing a nuclear stain.
-
Imaging: Acquire images of the cells using a fluorescence microscope, capturing the channels for the fluorescent dextran and the nuclear stain.
-
Image Analysis: Quantify the amount of internalized dextran per cell. This can be done by measuring the total fluorescence intensity of dextran puncta within the cell boundaries or by counting the number of dextran-positive vesicles.[6]
-
Data Analysis: Compare the extent of dextran uptake in this compound-treated cells to that in control and EIPA-treated cells to determine the inhibitory effect on macropinocytosis.
Conclusion
This compound is an invaluable pharmacological tool for dissecting the intricate signaling networks governed by diacylglycerol and phosphatidic acid. Its well-characterized inhibitory action on diacylglycerol kinase allows for the targeted manipulation of these pathways, providing insights into their roles in a wide range of physiological and pathological processes. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted effects of this compound in their specific systems of interest. As research into lipid signaling continues to expand, the utility of specific inhibitors like this compound will undoubtedly remain central to advancing our understanding of cellular regulation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Determining the macropinocytic index of cells through a quantitative image-based assay | Springer Nature Experiments [experiments.springernature.com]
The Biological Activity of R 59-022: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 59-022 is a potent, cell-permeable small molecule inhibitor of diacylglycerol kinase (DGK). By blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), this compound effectively elevates intracellular levels of DAG, a critical second messenger in numerous cellular signaling pathways. This activity profile makes this compound a valuable tool for investigating the roles of DAG and PA in cellular processes and a potential starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of this compound, including its mechanism of action, effects on various cellular processes, and detailed experimental protocols.
Core Mechanism of Action: Diacylglycerol Kinase Inhibition
The primary biological activity of this compound is the inhibition of diacylglycerol kinase. DGK enzymes play a crucial role in regulating the balance between two key lipid second messengers: diacylglycerol (DAG) and phosphatidic acid (PA). By phosphorylating DAG to PA, DGK terminates DAG-mediated signaling and initiates PA-dependent pathways. This compound blocks this enzymatic activity, leading to an accumulation of intracellular DAG and a subsequent increase in the activation of DAG-effector proteins, most notably Protein Kinase C (PKC).[1][2]
The inhibition of DGK by this compound has been shown to be selective for certain isozymes. Studies have indicated that this compound strongly inhibits the type I DGKα isozyme and moderately attenuates the activities of type III DGKε and type V DGKθ.[3]
Signaling Pathway: DGK Inhibition and PKC Activation
The following diagram illustrates the central mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of this compound.
Table 1: Inhibitory Activity of this compound
| Target | Assay System | Substrate | IC50 | Reference(s) |
| Diacylglycerol Kinase (DGK) | Human red blood cell membranes | Endogenous DAG | 2.8 ± 1.5 µM | [4] |
| Diacylglycerol Kinase (DGK) | Human red blood cell membranes | 1-oleoyl-2-acetylglycerol (OAG) | 3.3 ± 0.4 µM | [4] |
| OAG Phosphorylation | Intact human platelets | 1-oleoyl-2-acetylglycerol (OAG) | 3.8 ± 1.2 µM | [4] |
| Ebola Virus (EBOV) GP-mediated entry | Vero cells (MLV pseudotypes) | - | ~5 µM | [5] |
| Ebola Virus (EBOV) GP-mediated entry | Vero cells (VLPs) | - | ~2 µM | [5] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Biological Effect | Cell Type | Concentration | Observed Effect | Reference(s) |
| Potentiation of platelet aggregation | Human platelets | 10 µM | Potentiates secretion and aggregation responses to sub-maximal thrombin | [6] |
| Induction of neutrophil chemotaxis | Rabbit neutrophils | Not specified | Induces chemotaxis | [7] |
| Potentiation of superoxide generation | Rabbit neutrophils | Not specified | Greatly increases superoxide generation in response to fMLP, LTB4, PAF, or PMA | [1] |
| Inhibition of filovirus internalization | Vero cells and bone marrow-derived macrophages | 5-10 µM | Blocks macropinocytic uptake of filoviral particles | [5] |
Key Biological Activities and Experimental Protocols
Inhibition of Filovirus Entry via Macropinocytosis
This compound has been identified as an inhibitor of filovirus entry into host cells.[5] Its mechanism of action in this context is the blockade of macropinocytosis, a form of endocytosis that filoviruses utilize for cellular entry.[5]
Objective: To quantify the inhibitory effect of this compound on filovirus glycoprotein-mediated viral entry.
Materials:
-
Vero cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
β-lactamase (βlam)-VLP-Ebola virus glycoprotein (EBOV GP) viral-like particles
-
CCF2-AM substrate solution (e.g., LiveBLAzer™ FRET-B/G Loading Kit)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment: On the day of the experiment, remove the growth medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 30 minutes at 37°C.
-
Infection: Add βlam-VLP-EBOV GP to the wells and incubate for 3 hours at 37°C.
-
Substrate Loading: Remove the medium containing the VLPs and compound. Wash the cells once with PBS. Add the CCF2-AM substrate solution to each well according to the manufacturer's instructions and incubate for 1-2 hours at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Cleavage of the CCF2-AM substrate by β-lactamase delivered into the cytoplasm results in a shift in fluorescence from green (520 nm) to blue (450 nm).
-
Data Interpretation: The percentage of blue cells is indicative of successful viral entry. A dose-dependent decrease in the percentage of blue cells in the this compound-treated wells compared to the vehicle control indicates inhibition of viral entry.
Potentiation of Platelet Aggregation
This compound potentiates thrombin-induced platelet aggregation and secretion.[6] This is attributed to the accumulation of DAG, which enhances PKC activation, a key step in the platelet activation cascade.
Objective: To assess the effect of this compound on thrombin-induced platelet aggregation.
Materials:
-
Freshly drawn human blood collected in sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound (dissolved in DMSO).
-
Vehicle control (DMSO).
-
Thrombin solution.
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Platelet Count Adjustment: Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Baseline and Maximum Aggregation: Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline in the aggregometer.
-
Incubation with this compound: Pre-incubate aliquots of PRP with this compound (e.g., 10 µM) or vehicle control for a short period (e.g., 1-2 minutes) at 37°C with stirring in the aggregometer cuvettes.
-
Induction of Aggregation: Add a sub-maximal concentration of thrombin to induce platelet aggregation.
-
Measurement: Record the change in light transmission for several minutes.
-
Data Analysis: Compare the aggregation curves of the this compound-treated samples to the vehicle control. An increase in the rate and extent of aggregation indicates potentiation.
Induction of Neutrophil Chemotaxis
This compound has been shown to induce chemotaxis in neutrophils, a process that is dependent on PKC activation.[7]
Objective: To determine if this compound induces neutrophil migration.
Materials:
-
Isolated human or rabbit neutrophils.
-
Chemotaxis medium (e.g., HBSS with 0.1% BSA).
-
This compound (dissolved in DMSO).
-
Vehicle control (DMSO).
-
Positive control chemoattractant (e.g., fMLP).
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size).
-
Microscope and hemocytometer for cell counting.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh blood using standard methods such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Resuspension: Resuspend the isolated neutrophils in chemotaxis medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Assay Setup:
-
In the lower wells of the Boyden chamber, add chemotaxis medium containing this compound at various concentrations, a vehicle control, or a positive control (fMLP).
-
Place the microporous membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Cell Staining and Counting: After incubation, remove the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated wells to the vehicle control. A significant increase in cell migration indicates a chemotactic effect.
Off-Target Activities
It is important to note that this compound also exhibits off-target activities, most notably as a serotonin (5-HT) receptor antagonist.[2][5][8][9] This dual activity should be taken into consideration when interpreting experimental results, and appropriate controls should be included in study designs.
Conclusion
This compound is a multifaceted pharmacological tool with a primary mechanism of action centered on the inhibition of diacylglycerol kinase. Its ability to modulate the DAG/PA signaling axis has made it instrumental in elucidating the roles of these second messengers in a variety of cellular functions, including viral entry, platelet activation, and neutrophil chemotaxis. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the biological activities of this compound and its potential applications in drug discovery and development. Researchers should remain mindful of its off-target effects to ensure the accurate interpretation of their findings.
References
- 1. Diacylglycerol kinase inhibitor R59022 and stimulated neutrophil responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutrophil chemotaxis induced by the diacylglycerol kinase inhibitor R59022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | DGK inhibitor | 5-HT Receptor Antagonist | TargetMol [targetmol.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
R59022: A Technical Guide to a Seminal Diacylglycerol Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of R59022, a foundational small molecule inhibitor of diacylglycerol kinases (DGKs). We delve into its mechanism of action, isoform specificity, and its impact on critical cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows. This guide is intended to serve as a valuable resource for researchers in cell signaling, immunology, and oncology, as well as for professionals involved in the development of novel therapeutics targeting lipid signaling pathways.
Introduction
Diacylglycerol (DAG) is a critical second messenger that activates a host of downstream signaling proteins, most notably Protein Kinase C (PKC) isoforms and Ras guanyl nucleotide-releasing proteins (RasGRPs).[1][2] The cellular levels of DAG are tightly regulated, in part, by the action of diacylglycerol kinases (DGKs), which phosphorylate DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[3][4] R59022 emerged as one of the first synthetic small molecule inhibitors of DGK, providing a crucial tool for elucidating the roles of DAG and DGKs in cellular processes.[3][4] By inhibiting DGK, R59022 leads to an accumulation of intracellular DAG, potentiating the activity of DAG effectors.[4][5] This guide explores the technical details of R59022, its applications in research, and its role in advancing our understanding of DGK signaling.
Chemical Properties and Structure
R59022, with the chemical name 6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, is a key tool for studying DGK-mediated signaling.[4]
Table 1: Chemical Properties of R59022
| Property | Value | Reference |
| Chemical Formula | C₂₇H₂₆FN₃OS | [6] |
| Molecular Weight | 459.6 g/mol | [6] |
| CAS Number | 93076-89-2 | [6] |
| Appearance | Crystalline solid | [6] |
Mechanism of Action and Isoform Specificity
R59022 functions as an inhibitor of diacylglycerol kinase, preventing the conversion of DAG to PA.[4] This inhibition leads to an accumulation of DAG at cellular membranes, thereby amplifying and prolonging the signals transduced by DAG-binding proteins.[4][5]
While initially considered a general DGK inhibitor, subsequent studies have revealed a degree of isoform selectivity. R59022 exhibits a preference for certain DGK isoforms, with varying potencies.
Table 2: Inhibitory Activity of R59022 against DGK Isoforms
| DGK Isoform | IC₅₀ (µM) | Comments | Reference |
| DGKα | 25 | Strongly inhibited | [7] |
| DGKε | Moderately attenuated | Moderately inhibited | [7] |
| DGKθ | Moderately attenuated | Moderately inhibited | [7] |
| Other Isoforms | Not significantly inhibited | Generally less sensitive | [7] |
It is important to note that R59022 also exhibits off-target effects, most notably as an antagonist of serotonin receptors (5-HTRs).[8][9] This dual activity should be a critical consideration in the design and interpretation of experiments.[8][9]
Impact on Cellular Signaling Pathways
The primary consequence of R59022-mediated DGK inhibition is the potentiation of signaling pathways downstream of DAG.
Protein Kinase C (PKC) Pathway
By increasing the bioavailability of DAG, R59022 enhances the activation of conventional and novel PKC isoforms.[4] This leads to the phosphorylation of a wide array of downstream substrates, influencing processes such as cell proliferation, differentiation, and apoptosis.[4]
RasGRP-Ras-ERK Pathway
RasGRPs are guanine nucleotide exchange factors for Ras small GTPases and are directly activated by DAG.[1] Inhibition of DGK by R59022 can lead to enhanced RasGRP-mediated activation of Ras and the downstream MAPK/ERK cascade, a critical pathway in cell growth and survival.[1]
mTOR Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[10] While the direct effects of R59022 on the mTOR pathway are complex and context-dependent, DGKα has been implicated in the regulation of mTOR signaling.[3] Inhibition of DGKα by R59022 has been shown to suppress mTOR activity in some cancer cells, contributing to its anti-tumor effects.[3]
Experimental Protocols
Non-Radioactive Diacylglycerol Kinase (DGK) Activity Assay
This protocol is based on commercially available kits that measure ADP production as an indicator of kinase activity.
Materials:
-
DGK Assay Buffer
-
DAG Substrate
-
Kinase Mixture (containing ATP)
-
Lipase Solution
-
Detection Enzyme Mixture
-
Fluorometric Probe
-
Recombinant DGK enzyme (for positive control)
-
R59022
-
96-well microtiter plate (black, for fluorescence)
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute R59022 to the desired concentrations in an appropriate solvent (e.g., DMSO) and then into the assay buffer.
-
Reaction Setup:
-
Add 20 µL of DGK assay buffer to each well.
-
Add 10 µL of diluted R59022 or vehicle control to the appropriate wells.
-
Add 10 µL of recombinant DGK enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-30 minutes.
-
-
Initiate Kinase Reaction: Add 20 µL of DAG substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-120 minutes.
-
Stop Reaction & Develop Signal:
-
Transfer 20 µL of the reaction mixture to a new 96-well black plate.
-
Add 40 µL of Lipase Solution to each well and incubate at 37°C for 30 minutes.
-
Add 50 µL of the Detection Enzyme Mixture containing the fluorometric probe to each well.
-
-
Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of 585-595 nm.
-
Data Analysis: Calculate the percentage of DGK inhibition for each concentration of R59022 compared to the vehicle control.
Applications in Research
Cancer Research
Dysregulation of DGK activity has been implicated in various cancers. R59022 has been utilized to probe the role of DGK in cancer cell survival and proliferation.
Table 3: Effects of R59022 on Cancer Cells
| Cell Line | Concentration (µM) | Effect | Reference |
| Glioblastoma | 10 | Induction of apoptosis | [11] |
| Melanoma | Not specified | Suppression of mTOR and HIF1α | [3] |
| Pancreatic Cancer | Not specified | Induction of aponecrosis (in combination) | [12] |
| Cisplatin-Resistant Lung Cancer | Not specified | PGG, a component with similar effects, induced apoptosis | [13] |
Immunology
DGKs, particularly DGKα and DGKζ, are critical negative regulators of T-cell activation. By inhibiting these isoforms, R59022 can enhance T-cell responses.
Table 4: Effects of R59022 on T-Cells
| T-Cell Type | Concentration (µM) | Effect | Reference |
| Human Platelets | 10 | Potentiation of secretion and aggregation | [5] |
| Jurkat T-cells | Not specified | Enhanced IL-2 production | [4] |
| T-cell Engagers | Not specified | Potential to mitigate cytokine release syndrome | [14] |
Synthesis
Conclusion
R59022 has been an invaluable pharmacological tool for dissecting the complex roles of diacylglycerol signaling in a multitude of cellular contexts. Its ability to inhibit DGK and thereby potentiate DAG-mediated pathways has provided significant insights into the regulation of cell proliferation, apoptosis, and immune responses. While its off-target effects necessitate careful experimental design and interpretation, R59022 remains a cornerstone in the study of lipid second messengers. Future development of more potent and isoform-specific DGK inhibitors will undoubtedly build upon the foundational knowledge gained from studies involving R59022, paving the way for novel therapeutic strategies in cancer and immunology.
References
- 1. A diacylglycerol-protein kinase C-RasGRP1 pathway directs Ras activation upon antigen receptor stimulation of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RasGRP, a Ras guanyl nucleotide- releasing protein with calcium- and diacylglycerol-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. arigobio.com [arigobio.com]
- 9. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Re-directing apoptosis to aponecrosis induces selective cytotoxicity to pancreatic cancer cells through increased ROS, decline in ATP levels and VDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
R 59-022 (CAS 93076-89-2): A Comprehensive Technical Guide for Researchers
An In-depth Whitepaper on the Core Properties, Mechanism of Action, and Experimental Applications of the Diacylglycerol Kinase Inhibitor R 59-022.
This technical guide provides a detailed overview of this compound (CAS 93076-89-2), a potent inhibitor of diacylglycerol kinase (DGK). It is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of lipid signaling pathways. This document consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows associated with this compound.
Core Compound Information
| Property | Value |
| CAS Number | 93076-89-2 |
| Synonyms | DKGI-I, Diacylglycerol kinase inhibitor I |
| Chemical Name | 6-[2-[4-[(4-Fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one |
| Molecular Formula | C27H26FN3OS |
| Molecular Weight | 459.58 g/mol |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound is a well-characterized inhibitor of diacylglycerol kinase (DGK), an enzyme that catalyzes the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] By inhibiting DGK, this compound leads to the intracellular accumulation of DAG, a critical second messenger.[1] This accumulation of DAG results in the activation of several downstream signaling pathways, most notably the activation of Protein Kinase C (PKC).[2][3] this compound has also been identified as a 5-HT receptor antagonist.[2]
dot
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various experimental settings.
In Vitro Efficacy
| Parameter | Value (µM) | Cell/Enzyme System | Reference |
| IC50 (DGK) | 2.8 | Human red blood cell membranes (endogenous DAG) | [1] |
| IC50 (DGK) | 3.3 ± 0.4 | Human red blood cell membranes (exogenous OAG) | [1] |
| IC50 (OAG Phosphorylation) | 3.8 ± 1.2 | Intact human platelets | [1] |
| IC50 (DGKα) | ~25 | DGKα overexpressing Cos-7 cell lysates | [4] |
| IC50 (A. thaliana DGK2) | 50 | In vitro | [5] |
Cell-Based Activity
| Activity | Concentration (µM) | Incubation Time | Cell Line | Effect | Reference |
| Platelet Aggregation | 10 | 1 min | Human Platelets | Potentiates thrombin-induced aggregation | [6] |
| Noradrenaline Release | 30 | 0-60 min | Chromaffin cells | Increases release | [6] |
| PKC Activation | 40 | 30 min | HeLa and U87 cells | Activates PKC | [6] |
| EBOV Entry Inhibition | 0-10 | 4 h | Vero cells | Blocks Ebola virus entry | [6] |
| Apoptosis Induction | 10 | - | Glioblastoma cells | Induces apoptosis | [5] |
In Vivo Efficacy
| Animal Model | Dosage | Administration | Treatment Duration | Outcome | Reference |
| SCID mice with U87 GBM cells | 2 mg/kg | Intraperitoneal (i.p.) | 12 days | Significantly increases median survival | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Diacylglycerol Kinase (DGK) Inhibition Assay (Radioisotope Method)
This protocol is adapted from the foundational studies on this compound.
Objective: To determine the inhibitory effect of this compound on DGK activity.
Materials:
-
Human red blood cell membranes (or other source of DGK)
-
1-oleoyl-2-acetylglycerol (OAG) as an exogenous substrate
-
[γ-³²P]ATP
-
This compound dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Lipid extraction reagents (e.g., chloroform/methanol mixture)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare the reaction mixture containing the assay buffer, DGK source, and OAG.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding the lipid extraction reagents.
-
Extract the lipids, concentrating the lipid phase.
-
Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate phosphatidic acid (the product) from other lipids.
-
Visualize and quantify the radiolabeled phosphatidic acid using a phosphorimager or by scraping the corresponding spots and measuring radioactivity with a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
dot
Macropinocytosis Inhibition Assay (Antiviral Context)
This protocol is based on studies investigating the antiviral effects of this compound.[2]
Objective: To assess the inhibitory effect of this compound on macropinocytosis.
Materials:
-
Vero cells (or other suitable cell line)
-
This compound dissolved in DMSO
-
High molecular weight fluorescein-labeled dextran
-
Cell culture medium
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Seed Vero cells in a suitable imaging dish or plate and allow them to adhere.
-
Pre-treat the cells with this compound (e.g., 5 µM) or vehicle (DMSO) for 30 minutes at 37°C.[1]
-
Add high molecular weight fluorescein-labeled dextran to the medium and incubate for another 30 minutes at 37°C.[1]
-
Wash the cells with PBS to remove extracellular dextran.
-
Fix the cells if necessary.
-
Image the cells using a fluorescence microscope.
-
Quantify the number and/or intensity of dextran-positive vesicles within the cells using image analysis software. A reduction in dextran uptake in this compound-treated cells indicates inhibition of macropinocytosis.
Signaling Pathways
This compound primarily impacts the diacylglycerol signaling pathway, which has widespread implications for cellular function.
Core Diacylglycerol (DAG) Signaling Pathway
dot
Concluding Remarks
This compound remains a valuable pharmacological tool for the study of diacylglycerol kinase and its role in cellular signaling. Its ability to potentiate DAG-mediated pathways has been instrumental in elucidating the functions of PKC and other downstream effectors in a variety of biological processes, including platelet aggregation, neutrophil chemotaxis, and viral entry. This guide provides a foundational resource for researchers utilizing this compound in their experimental designs. As with any pharmacological agent, careful consideration of its off-target effects, such as 5-HT receptor antagonism, is crucial for the accurate interpretation of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
R 59-022: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and pharmacological characteristics of R 59-022, a potent inhibitor of diacylglycerol (DAG) kinase. This document details its chemical properties, mechanism of action, effects on key signaling pathways, and established experimental protocols.
Core Molecular and Chemical Properties
This compound is a synthetic, cell-permeable compound widely utilized in cellular signaling research. Its fundamental properties are summarized below.
| Property | Value | References |
| Molecular Weight | 459.58 g/mol | [1] |
| Chemical Formula | C₂₇H₂₆FN₃OS | [1] |
| CAS Number | 93076-89-2 | [2] |
| Synonyms | R59022, DKGI-I, Diacylglycerol Kinase Inhibitor I | [1][3] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of diacylglycerol kinase (DGK), an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[2] By inhibiting DGK, this compound leads to an intracellular accumulation of DAG, a critical second messenger. This accumulation potentiates the activity of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular processes.[1][2]
The signaling cascade initiated by the inhibition of DGK by this compound can be visualized as follows:
Quantitative Data Summary
The inhibitory potency of this compound on diacylglycerol kinase has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC₅₀) is a key parameter reflecting its efficacy.
| Parameter | Value (µM) | Cell/System Type | Substrate | Reference |
| IC₅₀ | 2.8 | DGK | - | [3] |
| IC₅₀ | 2.8 ± 1.5 | Human red blood cell membranes | Endogenous diacylglycerol | [2] |
| IC₅₀ | 3.3 ± 0.4 | Human red blood cell membranes | 1-oleoyl-2-acetylglycerol (OAG) | [2] |
| IC₅₀ | 3.8 ± 1.2 | Intact human platelets | 1-oleoyl-2-acetylglycerol (OAG) | [2] |
| IC₅₀ | 19.7 | MDCK cell homogenates | DAG | [1] |
| IC₅₀ | 25 | COS-7 cell lysates expressing DGKα | - | [4] |
| IC₅₀ | 50 | A. thaliana DGK2 | - | [3] |
Key Biological Effects and Experimental Protocols
This compound has been demonstrated to modulate several important cellular functions, primarily through its influence on the DAG-PKC signaling axis.
Potentiation of Platelet Aggregation
This compound enhances agonist-induced platelet aggregation by increasing intracellular DAG levels, which promotes PKC-mediated signaling pathways crucial for platelet activation.[5][6]
Experimental Protocol: Thrombin-Induced Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation: Isolate PRP from whole human blood by centrifugation.
-
Incubation with this compound: Pre-incubate PRP with 10 µM this compound or vehicle control for 1 minute at 37°C.[5]
-
Induction of Aggregation: Initiate platelet aggregation by adding a sub-maximal concentration of thrombin.
-
Measurement: Monitor the change in light transmittance using a platelet aggregometer to quantify the extent of aggregation.
-
Data Analysis: Compare the aggregation curves of this compound-treated samples with control samples to determine the potentiation effect.
Induction of Neutrophil Chemotaxis
This compound has been shown to induce chemotaxis in neutrophils, a process that is dependent on PKC activation.[7]
Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood.
-
Chamber Setup: Place a polycarbonate membrane (e.g., 3-5 µm pore size) between the upper and lower wells of a Boyden chamber.
-
Cell Seeding: Add the isolated neutrophils to the upper chamber.
-
Chemoattractant Addition: Add this compound (concentrations to be optimized, typically in the µM range) to the lower chamber as the chemoattractant. A negative control (medium alone) and a positive control (e.g., fMLP) should be included.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a sufficient time to allow for cell migration (e.g., 60-90 minutes).
-
Quantification: Count the number of neutrophils that have migrated to the lower side of the membrane using microscopy after fixation and staining.
Conclusion
This compound is an invaluable pharmacological tool for investigating the complex roles of the diacylglycerol kinase signaling pathway. Its ability to specifically inhibit DGK and thereby elevate intracellular DAG levels allows for the detailed study of downstream PKC-mediated events. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of cellular signaling and pathophysiology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DGKα in Neutrophil Biology and Its Implications for Respiratory Diseases [mdpi.com]
An In-depth Technical Guide to Diacylglycerol Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerol kinases (DGKs) are a family of enzymes that play a critical role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2] This enzymatic conversion terminates DAG-mediated signaling pathways while initiating those downstream of PA, placing DGKs at a crucial signaling nexus. With ten known isoforms exhibiting tissue-specific expression and distinct regulatory mechanisms, DGKs have emerged as promising therapeutic targets for a range of diseases, including cancer, immune disorders, and neurological conditions.[1][2] This guide provides a comprehensive review of DGK inhibitors, detailing their mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for their characterization. Furthermore, this document includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of DGK inhibition in a research and drug development context.
Introduction to Diacylglycerol Kinases
Diacylglycerol kinases are a family of ten enzymes (DGKα, β, γ, δ, ε, ζ, η, ι, θ, and κ) that are categorized into five subtypes based on their structural domains.[1] These enzymes are pivotal in regulating the balance between two key lipid second messengers: DAG and PA.[1][2] By converting DAG to PA, DGKs effectively terminate signaling cascades initiated by DAG, which is a crucial activator of Protein Kinase C (PKC) isoforms and other signaling proteins.[1] Concurrently, the production of PA initiates a distinct set of downstream signaling events. The diverse expression patterns and regulatory mechanisms of DGK isoforms underscore their non-redundant roles in various physiological and pathological processes.
The inhibition of specific DGK isoforms has garnered significant attention as a therapeutic strategy. For instance, the inhibition of DGKα and DGKζ, the predominant isoforms in T-cells, can enhance anti-tumor immunity by preventing T-cell anergy.[3] In cancer cells, DGKα inhibition has been shown to induce apoptosis and suppress proliferation.[4] This dual action on both immune and cancer cells makes DGK inhibitors particularly attractive for immuno-oncology applications.
Quantitative Data on Diacylglycerol Kinase Inhibitors
The development of potent and selective DGK inhibitors is an active area of research. A summary of the half-maximal inhibitory concentrations (IC50) for several key DGK inhibitors against various isoforms is presented below. This data is crucial for comparing the potency and selectivity of these compounds and for selecting appropriate tools for research and preclinical studies.
| Inhibitor | Target Isoform(s) | IC50 (nM) | Reference(s) |
| R59022 | DGK | 2800 | [1] |
| R59949 | pan-DGK | 300 | [5] |
| DGKα | 10-10000 | [1] | |
| DGKγ | Strongly Inhibits | [5] | |
| DGKθ | Moderately Attenuates | [5] | |
| DGKκ | Moderately Attenuates | [5] | |
| BMS-502 | DGKα | 4.6 | [1][2] |
| DGKζ | 2.1 | [1][2] | |
| BMS-684 | DGKα | 15 | [1] |
| BMS-332 | DGKα | 9 | [1] |
| DGKζ | 8 | [1] | |
| BMS-986408 | DGKα | 3 | [1] |
| DGKζ | 20 | [1] | |
| CU-3 | DGKα | 600 | [1] |
| DGKα-IN-2 | DGKα | 0.9 | [2] |
| DGKα-IN-4 | DGKα | 0.1 | [2] |
| DGKα-IN-6 | DGKα | 1.377 | [2] |
| DGKα-IN-7 | DGKα | 6.225 | [2] |
| DGKα-IN-8 | DGKα | 22.491 | [2] |
| DGKα-IN-3 | DGKα | 283 | [2] |
| BAY 2965501 | DGKζ | - | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling cascades and the logical flow of experimental procedures is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to DGK inhibition.
General Diacylglycerol Kinase Signaling Pathway
This diagram illustrates the central role of DGK in converting DAG to PA, thereby acting as a switch between two major signaling arms.
Workflow for Screening DGK Inhibitors
This flowchart outlines a typical workflow for identifying and characterizing novel DGK inhibitors, from initial high-throughput screening to more detailed cellular and in vivo validation.
DGKα/ζ Signaling in T-Cell Anergy
This diagram details the role of DGKα and DGKζ in promoting T-cell anergy by attenuating DAG-mediated signaling downstream of the T-cell receptor (TCR).
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of DGK inhibitors.
In Vitro Diacylglycerol Kinase Activity Assay (Radiolabeling)
This protocol describes a classic method for measuring DGK activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into DAG to form [³²P]phosphatidic acid.
Materials:
-
Purified DGK enzyme
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Lipid vesicles (e.g., phosphatidylcholine/phosphatidylserine)
-
Stop solution (e.g., chloroform:methanol, 2:1 v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid, 65:15:5 v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare Substrate Vesicles:
-
Dry down a mixture of DAG and carrier lipid (e.g., phosphatidylcholine/phosphatidylserine) under a stream of nitrogen.
-
Resuspend the lipid film in kinase reaction buffer and sonicate to form small unilamellar vesicles.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, substrate vesicles, and the DGK inhibitor at various concentrations.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Stop the Reaction and Extract Lipids:
-
Terminate the reaction by adding the stop solution (chloroform:methanol).
-
Add water and vortex to separate the phases.
-
Centrifuge to clarify the phases and collect the lower organic phase containing the lipids.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted lipids onto a silica gel TLC plate.
-
Develop the chromatogram in the TLC developing solvent until the solvent front reaches near the top of the plate.
-
Air-dry the TLC plate.
-
-
Quantification:
-
Expose the TLC plate to a phosphorimager screen to visualize the radiolabeled phosphatidic acid spot.
-
Quantify the radioactivity of the PA spot using densitometry software or by scraping the corresponding silica from the plate and measuring by scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of DGK activity relative to a vehicle control for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
ADP-Glo™ Luminescent Kinase Assay
This commercially available assay from Promega provides a non-radioactive, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified DGK enzyme
-
DAG substrate
-
Kinase reaction buffer
-
DGK inhibitor compounds
-
White, opaque 96-well or 384-well plates
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in the wells of the assay plate, including the DGK enzyme, DAG substrate, ATP, and the DGK inhibitor at various concentrations.
-
Incubate the reaction at the optimal temperature and for a time sufficient to generate a measurable amount of ADP.
-
-
Terminate the Kinase Reaction and Deplete Remaining ATP:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Convert ADP to ATP and Generate Luminescent Signal:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure Luminescence:
-
Read the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of DGK activity relative to a vehicle control for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
T-Cell Proliferation Assay (CFSE-based)
This cell-based assay measures the ability of a DGK inhibitor to enhance T-cell proliferation, a key indicator of T-cell activation. Proliferation is assessed by the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE) upon cell division.
Materials:
-
Primary human T-cells or a T-cell line (e.g., Jurkat)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or phorbol 12-myristate 13-acetate (PMA) and ionomycin)
-
DGK inhibitor compounds
-
Complete cell culture medium
-
Flow cytometer
Procedure:
-
Label Cells with CFSE:
-
Resuspend T-cells in PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete culture medium.
-
Wash the cells twice with complete culture medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Add the DGK inhibitor at various concentrations.
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or PMA/ionomycin. Include unstimulated and stimulated vehicle-treated controls.
-
-
Incubation:
-
Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Acquire the cells on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of proliferated cells and the proliferation index for each condition.
-
Assess the dose-dependent effect of the DGK inhibitor on T-cell proliferation.
-
Jurkat T-Cell IL-2 Production Assay (ELISA)
This assay measures the production of Interleukin-2 (IL-2), a key cytokine released upon T-cell activation. Inhibition of DGKα and DGKζ is expected to increase IL-2 production.[6]
Materials:
-
Jurkat T-cells
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)
-
DGK inhibitor compounds
-
Human IL-2 ELISA kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Incubation:
-
Incubate the cells for 16-24 hours at 37°C in a 5% CO₂ incubator.[4]
-
-
Collect Supernatants:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
ELISA for IL-2:
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with an IL-2 capture antibody.
-
Adding the cell supernatants and a standard curve of recombinant IL-2.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
-
Data Analysis:
-
Calculate the concentration of IL-2 in each sample using the standard curve.
-
Determine the dose-dependent effect of the DGK inhibitor on IL-2 production.
-
Conclusion
Diacylglycerol kinase inhibitors represent a promising class of therapeutic agents with broad potential applications in oncology, immunology, and beyond. The ability to modulate the critical DAG-PA signaling axis offers a powerful approach to intervene in disease processes. This technical guide has provided a comprehensive overview of the current landscape of DGK inhibitors, including their quantitative properties, the signaling pathways they modulate, and detailed protocols for their experimental characterization. As our understanding of the specific roles of different DGK isoforms continues to grow, the development of more potent and isoform-selective inhibitors will undoubtedly pave the way for novel and effective therapies. The methodologies and data presented herein serve as a valuable resource for researchers and drug developers working to advance this exciting field.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Thin-layer chromatography of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 4. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Combined inhibition/silencing of diacylglycerol kinase α and ζ simultaneously and synergistically enhances interleukin-2 production in T cells and induces cell death of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Function of R59022 in Cellular Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
R59022, also known as 6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, is a potent and widely utilized pharmacological tool in cell signaling research. It functions as a specific inhibitor of diacylglycerol kinase (DGK), an enzyme responsible for the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). By blocking this conversion, R59022 effectively elevates the intracellular concentration of the second messenger DAG, leading to the potentiation of signaling pathways regulated by DAG-binding proteins, most notably Protein Kinase C (PKC). This guide provides a comprehensive overview of the function of R59022 in cells, including its mechanism of action, quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates.
Data Presentation: Quantitative Effects of R59022
The inhibitory potency of R59022 on diacylglycerol kinase has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating its efficacy.
| Parameter | Value | Experimental System | Substrate | Reference |
| IC50 | 2.8 ± 1.5 µM | Human red blood cell membranes | Endogenous diacylglycerol | [1] |
| IC50 | 3.3 ± 0.4 µM | Human red blood cell membranes | 1-oleoyl-2-acetylglycerol (OAG) | [1] |
| IC50 | 3.8 ± 1.2 µM | Intact human platelets | 1-oleoyl-2-acetylglycerol (OAG) | [1] |
| IC50 | 2.8 µM | Not specified | Not specified | [2] |
| IC50 | ~25 µM | In vitro against DGKα | Not specified | [3] |
R59022 exhibits selectivity for certain DGK isoforms. A study using a non-radioactive assay method demonstrated that R59022 strongly inhibits type I DGKα and moderately attenuates the activity of type III DGKε and type V DGKθ.[3][4]
Signaling Pathways Modulated by R59022
The primary consequence of DGK inhibition by R59022 is the accumulation of intracellular DAG. This leads to the sustained activation of DAG-responsive signaling proteins.
The Protein Kinase C (PKC) Pathway
DAG is a critical activator of conventional and novel isoforms of Protein Kinase C. By increasing DAG levels, R59022 potentiates PKC activity, leading to the phosphorylation of a wide array of downstream substrates involved in diverse cellular processes such as proliferation, differentiation, and apoptosis.
References
- 1. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for R 59-022 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 59-022 is a potent and specific inhibitor of diacylglycerol kinase (DGK), with a reported IC50 of approximately 2.8 µM.[1][2][3] In the context of platelet physiology, DGK plays a crucial role in signal termination by converting diacylglycerol (DAG) to phosphatidic acid (PA). By inhibiting DGK, this compound leads to the accumulation of intracellular DAG.[2] This accumulation enhances the activity of Protein Kinase C (PKC), a key enzyme in the platelet activation cascade, thereby potentiating platelet aggregation and secretion responses, particularly when induced by agonists such as thrombin.[1][4][5]
These application notes provide a comprehensive guide for the use of this compound in in vitro platelet aggregation assays, including detailed protocols for light transmission aggregometry (LTA), expected outcomes with different agonists, and a summary of key quantitative data.
Mechanism of Action
This compound's primary mechanism of action in platelets is the inhibition of diacylglycerol kinase. This inhibition disrupts the normal signaling cascade that follows platelet activation by agonists like thrombin. The accumulation of DAG leads to sustained activation of PKC, resulting in a more robust and prolonged platelet response.
Data Presentation
The following tables summarize the quantitative data for this compound in platelet function assays based on published literature.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Condition | Reference |
| Diacylglycerol Kinase (DGK) | 2.8 µM | Endogenous diacylglycerol as substrate | [2] |
| DGK | 3.3 µM | 1-oleoyl-2-acetyl-glycerol (OAG) as substrate | [2] |
| Phosphorylation of OAG to OAPA in intact platelets | 3.8 µM | Intact human platelets | [2] |
Table 2: Effect of this compound on Platelet Aggregation
| Agonist | This compound Concentration | Effect | Observations | Reference |
| Thrombin (sub-maximal concentrations) | 10 µM | Potentiation of aggregation | Pre-incubation of 1 minute enhances the aggregation response. | [1] |
| Collagen | Not specified | Inhibition of aggregation and secretion | This compound has been reported to have strong inhibitory effects on collagen-induced aggregation. | |
| ADP, Adrenaline, Platelet-Activating Factor | Not specified | Potential inhibition | The inhibitory effect of this compound on aggregation may mask the role of DAG with these "weak" agonists. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
This protocol describes the preparation of PRP from whole human blood for use in light transmission aggregometry.
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes
-
15 mL polypropylene conical tubes
-
Serological pipettes
-
Benchtop centrifuge with a swinging-bucket rotor
Procedure:
-
Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully collect the upper, straw-colored layer, which is the platelet-rich plasma (PRP), using a serological pipette and transfer it to a fresh 15 mL polypropylene tube. Avoid disturbing the buffy coat (white blood cell layer).
-
Keep the PRP at room temperature and use within 3-4 hours of blood collection.
-
To prepare platelet-poor plasma (PPP) for use as a reference, centrifuge the remaining blood at 2000 x g for 15 minutes. Collect the supernatant (PPP).
Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol details the use of this compound to investigate its effect on agonist-induced platelet aggregation.
Materials:
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Platelet agonist stock solutions (e.g., Thrombin, Collagen)
-
Phosphate Buffered Saline (PBS) or appropriate buffer
-
Light Transmission Aggregometer and cuvettes with stir bars
-
Micropipettes
Procedure:
-
Preparation of this compound Working Solution: Prepare a working solution of this compound by diluting the stock solution in an appropriate vehicle (e.g., DMSO or saline). Ensure the final concentration of the vehicle in the PRP is minimal (typically <0.5%) to avoid solvent effects.
-
Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Baseline Calibration:
-
Pipette the appropriate volume of PRP (typically 450 µL) into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block.
-
Use a separate cuvette with the same volume of PPP to set the 100% aggregation baseline.
-
Use the cuvette with PRP to set the 0% aggregation baseline.
-
-
Pre-incubation with this compound:
-
Initiation of Aggregation:
-
Add the desired concentration of the platelet agonist (e.g., a sub-maximal concentration of thrombin) to the cuvette.
-
Immediately start recording the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves.
-
Determine the maximum percentage of aggregation for each condition.
-
Compare the aggregation response in the presence of this compound to the vehicle control.
-
Expected Results and Troubleshooting
-
Potentiation with Thrombin: When using sub-maximal concentrations of thrombin, the addition of this compound is expected to significantly increase the rate and extent of platelet aggregation.
-
Inhibition with Collagen: In contrast, this compound may inhibit platelet aggregation induced by collagen. This is an important consideration when designing experiments with multiple agonists.
-
Solvent Effects: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is low and consistent across all experimental conditions, including the vehicle control, to avoid non-specific effects on platelet function.
-
Platelet Viability: Use freshly prepared PRP for all experiments, as platelet reactivity can decline over time.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of diacylglycerol kinase and Protein Kinase C signaling in platelet function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
R 59-022: Application in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The complex and heterogeneous nature of GBM necessitates the exploration of novel therapeutic avenues that target key signaling nodes driving tumor progression. Diacylglycerol kinase (DGK) has emerged as a critical enzyme in cancer biology, and its inhibitor, R 59-022, presents a promising tool for glioblastoma research. This compound is a cell-permeable inhibitor of diacylglycerol kinase, an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGK, this compound leads to an accumulation of DAG, which in turn modulates the activity of several downstream signaling pathways implicated in glioblastoma pathogenesis, including the protein kinase C (PKC), Ras/Raf/MEK/ERK, and PI3K/Akt/mTOR pathways. This document provides detailed application notes and protocols for the use of this compound in glioblastoma research.
Mechanism of Action
This compound competitively inhibits the ATP-binding site of diacylglycerol kinase, thereby preventing the conversion of DAG to PA. This leads to an intracellular accumulation of DAG, a potent second messenger that activates multiple signaling cascades. In the context of glioblastoma, the inhibition of DGKα, a specific DGK isozyme, has been shown to be a critical signaling node.[1] The accumulation of DAG results in the sustained activation of protein kinase C (PKC) isozymes, which can trigger pro-apoptotic pathways. Furthermore, the reduction in PA levels can impact downstream signaling events that are dependent on this lipid messenger, including the mTOR and NF-κB pathways.[2]
Quantitative Data
The following table summarizes the key quantitative data for this compound in the context of glioblastoma research.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (DGK) | 2.8 µM | - | [1][3] |
| Apoptosis Induction | 10 µM | Glioblastoma cells | [1][4] |
| PKC Activation | 40 µM (30 min) | U87 cells | [1][3] |
| In Vivo Dosage | 2 mg/kg (i.p.) | SCID mice with U87 xenografts | [3] |
Signaling Pathways
The inhibition of DGK by this compound perturbs several key signaling pathways in glioblastoma cells. The following diagrams illustrate the primary mechanism of action and the downstream consequences on cellular signaling.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Glioblastoma cell lines (e.g., U87 MG, or patient-derived primary cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture glioblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C incubator with 5% CO2. For experiments, seed cells in 6-well or 96-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Treatment: The day after seeding, replace the culture medium with fresh medium containing the desired concentration of this compound. For a vehicle control, add an equivalent volume of DMSO to the control wells. A typical final concentration for inducing apoptosis is 10 µM.[1][4]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
Materials:
-
Treated and control glioblastoma cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the desired incubation time with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Treated and control glioblastoma cells from a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Signaling Pathways
Materials:
-
Treated and control glioblastoma cells from a 6-well plate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DGKα, anti-phospho-PKC, anti-phospho-Akt, anti-phospho-ERK, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
In Vivo Studies
For in vivo applications, this compound has been shown to be effective in a glioblastoma xenograft model.
Protocol:
-
Animal Model: Severe combined immunodeficient (SCID) mice are commonly used.
-
Cell Implantation: U87 glioblastoma cells are stereotactically implanted into the brains of the mice.
-
Treatment: Once tumors are established, mice are treated with this compound at a dose of 2 mg/kg via intraperitoneal (i.p.) injection.[3] Treatment can be administered daily or on another established schedule.
-
Monitoring: Tumor growth can be monitored using imaging techniques such as bioluminescence or MRI. Animal survival is also a key endpoint.
-
Endpoint Analysis: At the end of the study, tumors can be excised for histological or molecular analysis.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of diacylglycerol kinase in glioblastoma. Its ability to induce apoptosis and modulate key signaling pathways makes it a compound of interest for both basic research and preclinical studies. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their glioblastoma research endeavors. Further investigation into the specific DGK isozymes targeted by this compound in glioblastoma and its potential for combination therapies is warranted.
References
Application Notes and Protocols: Utilizing R 59-022 to Investigate Filovirus Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filoviruses, such as Ebola virus (EBOV) and Marburg virus (MARV), are notorious for causing severe and often fatal hemorrhagic fevers in humans and non-human primates.[1] A critical step in the viral life cycle, and thus a prime target for therapeutic intervention, is the entry of the virus into host cells. For filoviruses, this process is predominantly mediated by glycoprotein (GP)-dependent macropinocytosis.[1] R 59-022, a potent diacylglycerol kinase (DGK) inhibitor, has emerged as a valuable chemical tool to dissect the molecular mechanisms of filovirus entry.[1] By inhibiting DGK, this compound disrupts the signaling cascade essential for macropinocytosis, thereby blocking the internalization of filoviral particles.[1] These application notes provide detailed protocols for using this compound to study filovirus entry, enabling researchers to investigate this critical stage of infection and evaluate potential pan-filovirus inhibitors.[1]
Mechanism of Action of this compound in Filovirus Entry Inhibition
Filovirus entry is a multi-step process that begins with attachment to the host cell surface, followed by internalization into macropinosomes.[2] This internalization is an active process requiring significant rearrangement of the host cell's actin cytoskeleton, which is regulated by a complex signaling network. A key player in this network is diacylglycerol kinase (DGK), which phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). This conversion is a critical regulatory step in lipid signaling pathways that control actin dynamics.
This compound specifically inhibits DGK, leading to an accumulation of DAG and a reduction in PA at the plasma membrane. This perturbation of the DAG/PA balance disrupts the downstream signaling required for the formation and closure of macropinosomes, effectively halting the uptake of filoviral particles into the host cell.[1] Time-of-addition assays have confirmed that this compound acts at an early stage of infection, specifically at the internalization step, without affecting viral attachment to the cell surface.[1]
Data Presentation: Inhibitory Activity of this compound
The efficacy of this compound in blocking filovirus entry can be quantified using various in vitro assay systems. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the inhibitor.
| Filovirus Glycoprotein | Assay System | Cell Line | IC50 / Effective Concentration | Reference |
| Ebola virus (EBOV) | βlam VLP Entry Assay | Vero | ~2 µM | [1] |
| Ebola virus (EBOV) | MLV Pseudotype Entry Assay | Vero | Dose-dependent inhibition | [1] |
| Sudan virus (SUDV) | βlam VLP Entry Assay | Vero | Potent inhibition at 5 µM | [1] |
| Bundibugyo virus (BDBV) | βlam VLP Entry Assay | Vero | Potent inhibition at 5 µM | [1] |
| Marburg virus (MARV) | βlam VLP Entry Assay | Vero | Potent inhibition at 5 µM | [1] |
| Vesicular Stomatitis Virus (VSV-G) | βlam VLP Entry Assay | Vero | Not affected at 5 µM | [1] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of this compound on filovirus entry.
Protocol 1: MLV Pseudotype Entry Assay with Luciferase Reporter
This assay utilizes replication-incompetent Murine Leukemia Virus (MLV) particles pseudotyped with a filovirus glycoprotein of interest and carrying a luciferase reporter gene. Inhibition of viral entry is quantified by a reduction in luciferase activity in the target cells.
Materials:
-
HEK293T cells
-
Target cells (e.g., Vero, Huh-7)
-
Plasmids: MLV Gag-Pol packaging construct, MLV-luciferase transfer vector, and a plasmid encoding the desired filovirus glycoprotein (e.g., EBOV GP, MARV GP)
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Production of Pseudotyped Virus: a. Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection. b. Co-transfect the cells with the MLV Gag-Pol, MLV-luciferase, and filovirus GP expression plasmids using a suitable transfection reagent according to the manufacturer's instructions. c. After 48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudotyped viral particles. d. Clarify the supernatant by centrifugation at low speed (e.g., 500 x g for 10 minutes) to remove cell debris. e. The viral supernatant can be used immediately or stored at -80°C in aliquots.
-
Infection Assay: a. Seed target cells in a 96-well white, clear-bottom plate to achieve 70-80% confluency on the day of infection. b. Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 20 µM. Include a vehicle control (DMSO). c. Pre-treat the cells with the this compound dilutions for 1 hour at 37°C. d. Add the pseudotyped virus supernatant to the wells containing the pre-treated cells. e. Incubate for 48-72 hours at 37°C.
-
Quantification of Entry: a. After the incubation period, remove the medium and wash the cells once with PBS. b. Lyse the cells and measure luciferase activity using a luciferase assay reagent according to the manufacturer's protocol. c. Read the luminescence signal on a luminometer. d. Normalize the results to the vehicle control and plot the data to determine the IC50 value.
Protocol 2: β-Lactamase (BlaM) VLP Entry Assay
This assay measures the fusion of virus-like particles (VLPs) with the host cell membrane. VLPs are generated to contain a β-lactamase (BlaM) fusion protein. Upon entry into the cytoplasm of target cells, BlaM cleaves a FRET-based substrate (CCF2-AM), causing a shift in fluorescence that can be detected by flow cytometry.
Materials:
-
HEK293T cells
-
Target cells (e.g., Vero)
-
Plasmids: EBOV VP40-BlaM fusion construct, EBOV NP, and a plasmid encoding the desired filovirus glycoprotein.
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
CCF2-AM loading solution
-
Flow cytometer
Procedure:
-
Production of VLPs: a. Co-transfect HEK293T cells with the VP40-BlaM, NP, and filovirus GP plasmids. b. Harvest and clarify the VLP-containing supernatant after 48 hours as described in Protocol 1.
-
VLP Entry Assay: a. Seed target cells in a 48-well plate. b. Pre-treat the cells with serial dilutions of this compound for 1 hour at 37°C. c. Add the VLP supernatant to the cells and incubate for 3-4 hours at 37°C.
-
Detection of Entry by Flow Cytometry: a. After incubation, wash the cells with PBS. b. Load the cells with CCF2-AM substrate for 1-2 hours at room temperature in the dark, according to the manufacturer's instructions. c. Wash the cells and detach them using a non-enzymatic cell dissociation solution. d. Analyze the cells by flow cytometry. Excite the cells with a 405 nm laser and measure the emission at both 450 nm (blue, cleaved substrate) and 520 nm (green, uncleaved substrate). e. The percentage of cells positive for blue fluorescence indicates successful viral entry.
Protocol 3: Time-of-Addition Assay
This assay helps to determine the specific stage of the viral life cycle that is inhibited by this compound. The inhibitor is added at different time points before and after viral infection.
Materials:
-
Target cells (e.g., Vero)
-
βlam VLPs (from Protocol 2)
-
This compound
-
A control inhibitor with a known late-stage mechanism (e.g., ammonium chloride, which blocks endosomal acidification)
-
CCF2-AM loading solution
-
Flow cytometer
Procedure:
-
Seed target cells in a 48-well plate.
-
Synchronize infection by pre-chilling the cells and virus at 4°C for 30 minutes.
-
Add the chilled βlam VLPs to the cells and incubate at 4°C for 1 hour to allow attachment but not internalization.
-
Wash the cells with cold medium to remove unbound virus.
-
Add pre-warmed medium and transfer the plate to 37°C to initiate viral entry (this is time zero).
-
Add this compound (at a concentration known to be effective, e.g., 5 µM) and the control inhibitor at different time points post-infection (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Incubate the cells for a total of 4 hours from time zero.
-
Load the cells with CCF2-AM and analyze by flow cytometry as described in Protocol 2.
-
Plot the percentage of infected cells against the time of inhibitor addition. A loss of inhibitory effect at later time points indicates that the inhibitor targets an early event.
Mandatory Visualizations
Caption: Signaling pathway of filovirus entry via macropinocytosis and its inhibition by this compound.
Caption: Experimental workflow for the β-Lactamase (BlaM) VLP entry assay.
References
Application Notes and Protocols for R 59-022 In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of R 59-022, a potent inhibitor of diacylglycerol kinase (DGK). This document includes a summary of its effective concentrations in various cell-based assays, detailed experimental protocols, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction
This compound is a well-characterized inhibitor of diacylglycerol kinase (DGK), with a reported IC50 of approximately 2.8 µM.[1][2][3][4] By inhibiting DGK, this compound prevents the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA).[3] This leads to an accumulation of DAG, a critical second messenger that activates protein kinase C (PKC).[1][5][6][7] This modulation of the DAG-PKC signaling pathway makes this compound a valuable tool for studying a variety of cellular processes, including signal transduction, apoptosis, and viral entry.[2][8]
Recent studies have highlighted the role of this compound as an inhibitor of filovirus entry, including Ebola virus (EBOV), by blocking macropinocytosis.[9]
Data Presentation: Effective Concentrations of this compound In Vitro
The following table summarizes the effective concentrations of this compound observed in various in vitro experimental settings.
| Application | Cell Type | Effective Concentration (IC50) | Notes | Reference(s) |
| Diacylglycerol Kinase (DGK) Inhibition | Human red blood cell membranes | ~2.8 µM | Inhibition of DGK acting on endogenous diacylglycerol. | [3][4] |
| Diacylglycerol Kinase (DGK) Inhibition | Intact human platelets | ~3.8 µM | Inhibition of the phosphorylation of 1-oleoyl-2-acetylglycerol (OAG). | [3][4] |
| Diacylglycerol Kinase α (DGKα) Inhibition | In vitro enzyme assay | ~25 µM (ED50) | Dose-dependently inhibited DGKα activity. | [8][10] |
| Ebola Virus (EBOV) GP-Mediated Entry | Vero cells | ~2 µM | Using β-lactamase virus-like particles (VLPs). | |
| Ebola Virus (EBOV) GP-Mediated Entry | Vero cells | ~5 µM | Using MLV pseudotypes. | [11] |
| Ebola Virus (EBOV) Entry Inhibition | Vero cells and Bone Marrow-Derived Macrophages (BMDMs) | 5 µM | Reduced pseudotyped EBOV entry. | [9] |
| Filovirus Internalization Inhibition | Vero cells and BMDMs | 10 µM | Complete inhibition of EBOV GP-mediated entry in BMDMs. | [11] |
| Macropinocytosis Inhibition | Vero cells | 5 µM | Significant reduction in the uptake of high molecular weight fluorescently labeled dextran. | [11][12] |
| Apoptosis Induction | Glioblastoma cells | 10 µM | Induces apoptosis without being toxic to non-cancerous cells. | [2] |
| Protein Kinase C (PKC) Activation | HeLa and U87 cells | 40 µM | Measured by the increased phosphorylation of PKC downstream targets. | [1] |
Signaling Pathway of this compound
The primary mechanism of action for this compound is the inhibition of diacylglycerol kinase (DGK). This leads to an accumulation of diacylglycerol (DAG), which in turn activates protein kinase C (PKC) and its downstream signaling cascades.
Caption: this compound inhibits DGK, leading to DAG accumulation and PKC activation.
Experimental Protocols
In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay
This protocol is adapted from studies on the enzymatic activity of DGK in the presence of this compound.
Materials:
-
This compound (dissolved in DMSO)
-
Purified or recombinant DGK enzyme
-
Substrate: 1-oleoyl-2-acetylglycerol (OAG) or endogenous diacylglycerol source (e.g., human red blood cell membranes)
-
ATP
-
Assay buffer (specific composition may vary depending on the DGK isoform)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be less than 1% (v/v).
-
Pre-incubate the DGK enzyme with the different concentrations of this compound for 30 minutes at 30°C.[10]
-
Initiate the kinase reaction by adding the substrate (OAG or cell membranes) and ATP.
-
Incubate the reaction for a specified time at 30°C.
-
Stop the reaction and measure the product formation (phosphatidic acid) or ATP depletion. For instance, using the ADP-Glo™ Kinase Assay, the amount of ADP generated is measured via a luminescence-based method.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the in vitro IC50 of this compound against DGK.
Filovirus Entry Inhibition Assay (Pseudovirus-Based)
This protocol describes a common method to assess the inhibitory effect of this compound on filovirus entry using a safe, replication-defective pseudovirus system.
Materials:
-
Vero cells (or other susceptible cell lines)
-
This compound (dissolved in DMSO)
-
Pseudoviruses (e.g., MLV or VSV) bearing the Ebola virus glycoprotein (EBOV GP) and a reporter gene (e.g., luciferase or β-galactosidase).
-
Control pseudoviruses (e.g., bearing VSV-G).
-
Cell culture medium.
-
Reporter gene assay reagents.
Procedure:
-
Seed Vero cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with increasing concentrations of this compound (e.g., 0-10 µM) for 1 hour at 37°C.[1] Include a vehicle-only control (DMSO).
-
Infect the cells with the EBOV GP-pseudotyped virus in the presence of the inhibitor.
-
Incubate for a sufficient period for viral entry and reporter gene expression (e.g., 48-72 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Normalize the results to the vehicle-treated control cells.
-
Calculate the IC50 value by plotting the percentage of viral entry against the logarithm of the this compound concentration.
Macropinocytosis Inhibition Assay
This protocol details how to measure the inhibition of macropinocytosis using a fluorescent fluid-phase marker.
Materials:
-
Vero cells
-
This compound (dissolved in DMSO)
-
High molecular weight fluorescein-labeled dextran
-
Positive control inhibitor (e.g., 5-(N-Ethyl-N-isopropyl)amiloride - EIPA)
-
Cell Tracker Blue CMAC fluorescent dye (for cell visualization)
-
Fixative (e.g., 4% paraformaldehyde)
-
Confocal microscope
Procedure:
-
Seed Vero cells on coverslips or in imaging-compatible plates.
-
Pre-treat the cells with this compound (e.g., 5 µM), EIPA (e.g., 30 µM), or vehicle (DMSO) for 30 minutes at 37°C.[12]
-
Add the high molecular weight fluorescein dextran and Cell Tracker Blue to the cells and incubate for another 30 minutes at 37°C.[12]
-
Wash the cells with PBS to remove excess dextran.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips and image the cells using a confocal microscope.
-
Quantify the uptake of dextran by counting the number of dextran-positive vesicles per cell or measuring the total fluorescence intensity per cell using image analysis software.
Caption: Workflow for assessing macropinocytosis inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | DGK inhibitor | 5-HT Receptor Antagonist | TargetMol [targetmol.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis | MDPI [mdpi.com]
- 9. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]
- 10. karger.com [karger.com]
- 11. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for R 59-022 in Cancer Cell Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing R 59-022, a diacylglycerol kinase (DGK) inhibitor, to induce apoptosis in cancer cells. This document includes a summary of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a cell-permeable compound that functions as an inhibitor of diacylglycerol kinase (DGK), with a notable selectivity for the α, ε, and θ isoforms.[1] By inhibiting DGK, this compound prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This leads to an intracellular accumulation of DAG and a concurrent decrease in PA levels. The elevated DAG levels can activate protein kinase C (PKC), while the reduction in PA disrupts downstream signaling pathways that are critical for cancer cell survival and proliferation, such as the mTOR pathway.[1][2] Notably, at a concentration of 10 µM, this compound has been shown to induce apoptosis in glioblastoma cells without causing toxicity to non-cancerous cells.[3]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and inhibitory concentrations of this compound.
Table 1: Inhibitory Concentrations of this compound
| Target | IC50 Value | Cell/System | Reference |
| Diacylglycerol Kinase (DGK) | 2.8 µM | General | [3] |
| DGKα | ~25 µM | COS-7 cells overexpressing DGKα | [1] |
| DGKε | Inhibited | - | [1] |
| DGKθ | Inhibited (<1 µM in vitro) | Purified enzyme | [3] |
Table 2: Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line | Concentration | Effect | Reference |
| Glioblastoma | 10 µM | Induces apoptosis | [3] |
| MCF10A (Control) | IC50: ~10 µM | Reduced cell viability | [4] |
| MCF10A (SCRIBRNAi/H-RASG12V) | IC50: ~35 µM | Reduced cell viability | [4] |
| U87 Glioblastoma | 40 µM | Activates PKC | [5] |
Signaling Pathway
The primary mechanism of this compound in inducing apoptosis involves the inhibition of DGKα, which leads to the modulation of the PDE-4A1-cAMP-mTOR signaling pathway.[1][2]
References
Application Notes and Protocols for the Experimental Use of R 59-022 in Plant Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 59-022 is a potent inhibitor of diacylglycerol kinase (DGK), an enzyme that plays a crucial role in lipid signaling pathways in both animals and plants.[1][2][3] DGK catalyzes the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA), two important signaling molecules that regulate a wide array of cellular processes.[1][2] In plants, the PLC/DGK pathway is a key generator of PA in response to both biotic and abiotic stresses, and it is deeply involved in growth, development, and environmental adaptation.[1]
These application notes provide a comprehensive overview of the experimental use of this compound in plant biology research, with a focus on its effects on the model organism Arabidopsis thaliana and rice. This document includes detailed protocols for studying the impact of this compound on plant growth and development, as well as its effects on specific enzyme activities.
Mechanism of Action
This compound functions by inhibiting the catalytic activity of DGK. This inhibition leads to a decrease in the production of PA and a concurrent accumulation of DAG.[1][4] The altered balance between these two lipid messengers can significantly impact downstream signaling cascades. In Arabidopsis thaliana, this compound has been shown to differentially affect DGK isoforms, inhibiting AtDGK2 with an IC50 of 50 µM while not affecting AtDGK7 at the same concentration.[4][5]
Signaling Pathway
The inhibition of Diacylglycerol Kinase (DGK) by this compound disrupts a key regulatory node in plant lipid signaling. Under normal conditions, external stimuli can activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DGK then phosphorylates DAG to produce phosphatidic acid (PA). Both DAG and PA are critical second messengers that modulate a variety of cellular responses, including growth, development, and stress signaling. By blocking the conversion of DAG to PA, this compound causes an accumulation of DAG and a depletion of PA, leading to altered downstream cellular responses.
Caption: Signaling pathway illustrating the inhibitory effect of this compound on Diacylglycerol Kinase (DGK).
Data Presentation
Table 1: In Vitro Inhibition of Arabidopsis thaliana Diacylglycerol Kinase Isoforms by this compound
| Isoform | IC50 (µM) | Effect at 50 µM |
| AtDGK2 | 50 | Inhibition |
| AtDGK7 | > 50 | No effect |
Data sourced from Cayman Chemical product information.[4][5]
Table 2: Effect of this compound on Arabidopsis thaliana Seedling Growth
| Concentration (µM) | Primary Root Elongation | Lateral Root Formation | Phenotype |
| 0 (Control) | Normal | Normal | Healthy |
| > 50 | Inhibited | Reduced | Chlorosis |
| ~ 80 | Inhibited | Reduced | Reduced plant growth |
Data compiled from studies on Arabidopsis seedlings.[1][6]
Table 3: Quantitative Effects of this compound on Rice (Oryza sativa) Root Architecture
| Concentration (µM) | Lateral Root Density (No./cm) | Seminal Root Thickness (mm) |
| 0 | ~1.8 | ~0.45 |
| 1 | ~1.5 | ~0.42 |
| 2.5 | ~1.2 | ~0.40 |
| 5 | ~0.9 | ~0.38 |
Data represents approximate values derived from published graphs for wild-type (WT-DJ) rice seedlings treated for 7 days.[1]
Experimental Protocols
Protocol 1: Arabidopsis thaliana Root Growth Assay with this compound
This protocol details the methodology for assessing the impact of this compound on the root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
This compound
-
Dimethylformamide (DMF)
-
Murashige and Skoog (MS) medium powder, including vitamins
-
Sucrose
-
Agar or Phytagel
-
Petri dishes (90 mm)
-
Sterile water
-
70% (v/v) Ethanol
-
50% (v/v) Bleach solution with a drop of Tween 20
-
Micropipettes and sterile tips
-
Sterile flasks and beakers
-
Laminar flow hood
-
Growth chamber
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount in DMF.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Pellet the seeds by centrifugation and carefully remove the ethanol.
-
Add 1 mL of 50% bleach solution with Tween 20 and vortex for 10 minutes.
-
Pellet the seeds and wash them five times with sterile water.
-
Resuspend the seeds in sterile water and store at 4°C for 2-3 days for stratification.
-
-
Preparation of Growth Medium:
-
Prepare MS medium according to the manufacturer's instructions (typically ~4.4 g/L).
-
Add 1% (w/v) sucrose and adjust the pH to 5.7 with KOH.
-
Add agar or Phytagel (e.g., 0.8% w/v) and autoclave for 20 minutes at 121°C.
-
Allow the medium to cool to approximately 50-60°C in a water bath.
-
In a laminar flow hood, add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 80 µM). Add an equivalent amount of DMF to the control plates.
-
Gently swirl to mix and pour approximately 25 mL of the medium into each Petri dish. Allow the plates to solidify.
-
-
Plating and Growth:
-
Under sterile conditions, carefully place the stratified seeds onto the surface of the agar plates.
-
Seal the plates with micropore tape.
-
Place the plates vertically in a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
-
-
Data Collection and Analysis:
-
Measure the length of the primary root at regular intervals (e.g., daily or weekly for up to 4 weeks) using a ruler or by scanning the plates and using image analysis software (e.g., ImageJ).
-
Count the number of lateral roots.
-
Observe and record any phenotypic changes, such as chlorosis.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
-
Experimental Workflow: Arabidopsis Root Growth Assay
Caption: Workflow for the Arabidopsis thaliana root growth assay with this compound.
Protocol 2: In Vitro Diacylglycerol Kinase (DGK) Activity Assay
This protocol provides a general framework for measuring the in vitro activity of plant DGK and its inhibition by this compound.
Materials:
-
Plant protein extract containing DGK or purified recombinant DGK
-
This compound
-
Dimethylformamide (DMF)
-
Assay Buffer (e.g., 50 mM MOPS pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
Lipid vesicles (e.g., prepared with phosphatidylcholine and phosphatidylserine)
-
[γ-32P]ATP or a non-radioactive ATP detection system
-
Scintillation cocktail and counter (for radioactive assay)
-
Kinase detection kit (for non-radioactive assay)
-
Microcentrifuge tubes
-
Water bath or incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMF as described in Protocol 1.
-
Prepare the assay buffer.
-
Prepare lipid vesicles containing the DAG substrate. The composition of these vesicles may need to be optimized.
-
-
Enzyme Reaction:
-
Set up the reaction mixtures in microcentrifuge tubes. A typical reaction might contain:
-
Assay Buffer
-
Plant protein extract or purified DGK
-
Lipid vesicles with DAG
-
Varying concentrations of this compound (dissolved in DMF). Add an equivalent volume of DMF to the control reactions.
-
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10 minutes) at the reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding [γ-32P]ATP.
-
-
Reaction Termination and Product Separation:
-
After a defined incubation time (e.g., 10-30 minutes), terminate the reaction (e.g., by adding EDTA or by lipid extraction).
-
Extract the lipids using a method such as the Bligh and Dyer procedure.
-
Separate the product, [32P]phosphatidic acid, from the unreacted [γ-32P]ATP using thin-layer chromatography (TLC).
-
-
Quantification:
-
Visualize the radioactive spots on the TLC plate using autoradiography.
-
Scrape the spots corresponding to phosphatidic acid into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity and the percentage of inhibition at each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Note on Non-Radioactive Assays: Several commercial kits are available for measuring kinase activity using non-radioactive methods, such as ADP-Glo™ Kinase Assay (Promega). These assays typically measure the amount of ADP produced in the kinase reaction and can be adapted for DGK activity measurements.
Conclusion
This compound is a valuable pharmacological tool for dissecting the roles of the DGK-mediated signaling pathway in plant biology. By inhibiting DGK activity, researchers can investigate the downstream consequences of altered DAG and PA levels on various physiological processes, including root development, stress responses, and pathogen interactions. The protocols and data presented here provide a foundation for designing and conducting experiments to further elucidate the intricate functions of lipid signaling in plants. Careful consideration of inhibitor concentrations is crucial, as high levels can lead to pleiotropic effects such as chlorosis and general growth inhibition.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Simultaneous Production of Phosphatidic Acid and Diacylglycerol Is Essential for the Translocation of Protein Kinase Cε to the Plasma Membrane in RBL-2H3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. DIACYLGLYCEROL KINASE 5 participates in flagellin-induced signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: R 59-022 as a Tool to Study Macropinocytosis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
R 59-022 is a potent and specific cell-permeable inhibitor of diacylglycerol kinase (DGK).[1][2] It has emerged as a valuable chemical tool for studying macropinocytosis, a fundamental cellular process of bulk fluid and solute uptake.[1][3] Macropinocytosis is implicated in various physiological and pathological processes, including nutrient uptake in cancer cells, immune surveillance, and pathogen entry.[4][5][6][7] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in macropinocytosis research.
Mechanism of Action
This compound inhibits the enzymatic activity of diacylglycerol kinase (DGK), which catalyzes the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] Both DAG and PA are critical second messengers in a variety of signaling cascades. In the context of macropinocytosis, the inhibition of DGK by this compound leads to an accumulation of DAG and a reduction in PA levels. This perturbation of the DAG/PA balance disrupts the downstream signaling events that are essential for the actin cytoskeleton rearrangements required for the formation of macropinosomes.[1][8] Specifically, this disruption is thought to interfere with the activation of small GTPases like Rac1, which are master regulators of the actin dynamics that drive the membrane ruffling and closure of macropinocytic cups.[1]
Applications
The primary application of this compound is as a selective inhibitor to probe the role of DGK and macropinocytosis in various biological systems.
-
Virology: this compound has been instrumental in demonstrating the reliance of certain viruses, such as Ebola and Marburg filoviruses, on macropinocytosis for cellular entry.[1][3][9] It can be used to block viral uptake and dissect the molecular mechanisms of viral entry.
-
Cancer Biology: Many cancer cells upregulate macropinocytosis to scavenge nutrients from the extracellular environment to support their rapid growth.[4][5][10] this compound can be used to investigate the dependency of cancer cells on this pathway for survival and proliferation, and to explore macropinocytosis inhibition as a potential therapeutic strategy.
-
Immunology: Macropinocytosis is a key process for antigen presentation by immune cells like dendritic cells and macrophages.[7] this compound can be employed to study the role of DGK signaling in antigen uptake and the subsequent immune response.
Quantitative Data
The following table summarizes the key quantitative data for this compound in the context of macropinocytosis inhibition.
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 (EBOV GP-mediated entry) | ~5 µM | Vero cells | MLV pseudotype entry assay | [1] |
| Effective Concentration (Dextran uptake inhibition) | 5 µM | Vero cells | Fluorescent dextran uptake assay | [1][11] |
| Effective Concentration (VLP internalization inhibition) | 10 µM | Vero cells & BMDMs | Fluorescent VLP internalization assay | [1] |
| Comparative Inhibitor Concentration (EIPA) | 30 µM | Vero cells | Fluorescent dextran and VLP uptake assays | [1][11] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study macropinocytosis using this compound.
Protocol 1: Dextran Uptake Assay to Quantify Macropinocytosis
This protocol is used to quantify the rate of macropinocytosis by measuring the uptake of a fluorescently labeled high-molecular-weight dextran.
Materials:
-
Cells of interest (e.g., Vero cells)
-
Complete cell culture medium
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Fluorescein- or TMR-labeled dextran (70 kDa)
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
DAPI or Hoechst stain
-
Multi-well imaging plates (e.g., 96-well black, clear bottom)
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding: Seed cells into a multi-well imaging plate at a density that will result in approximately 70-80% confluency on the day of the experiment.
-
Pre-treatment with Inhibitor:
-
Dextran Uptake:
-
Washing:
-
Aspirate the dextran-containing medium.
-
Wash the cells three times with cold PBS to remove extracellular dextran.
-
-
Fixation and Staining:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with DAPI or Hoechst solution for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Imaging and Quantification:
-
Image the cells using a fluorescence microscope. Acquire images in the DAPI/Hoechst channel and the channel corresponding to the fluorescent dextran.
-
Quantify the number and/or total fluorescence intensity of dextran-positive vesicles per cell using image analysis software (e.g., ImageJ, CellProfiler). The "macropinocytic index" can be calculated as the total area of dextran-positive vesicles divided by the number of cells.[12]
-
Protocol 2: Viral-Like Particle (VLP) Internalization Assay
This protocol assesses the effect of this compound on the macropinocytic uptake of viral-like particles (VLPs).
Materials:
-
Cells of interest (e.g., Vero, HT1080)
-
Fluorescently labeled VLPs (e.g., mCherry-VLPs)
-
This compound
-
Vehicle control (DMSO)
-
Complete and serum-free media
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 48-well) to reach approximately 90% confluency.[1]
-
Inhibitor Pre-treatment: Pre-treat cells with this compound (e.g., 10 µM) or vehicle in serum-free medium for 1 hour at 37°C.[1]
-
VLP Binding:
-
Cool the plate on ice for 10 minutes.
-
Add fluorescent VLPs to the cells and incubate at 4°C for 1 hour to allow for binding but not internalization.
-
-
Internalization:
-
Removal of Surface-Bound VLPs:
-
Wash the cells with PBS.
-
Treat the cells with trypsin-EDTA to detach the cells and strip off any remaining surface-bound VLPs.
-
Neutralize the trypsin with complete medium and pellet the cells by centrifugation.
-
-
Flow Cytometry:
-
Resuspend the cell pellet in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the fluorescence of the cells using a flow cytometer to quantify the amount of internalized VLPs.
-
Protocol 3: Live-Cell Imaging of Macropinocytosis
This protocol allows for the real-time visualization of macropinosome formation and the effect of this compound.
Materials:
-
Cells of interest
-
Plasmid encoding an actin biosensor (e.g., GFP-Utrophin)
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Live-cell imaging medium
-
This compound
-
Fluorescently labeled dextran or VLPs
-
Confocal microscope with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Transfection: Transfect cells with a plasmid encoding an actin biosensor according to the manufacturer's protocol. This will allow for the visualization of actin dynamics.[1]
-
Cell Seeding: 24 hours post-transfection, re-seed the cells onto glass-bottom imaging dishes.[1]
-
Inhibitor Treatment: On the day of imaging, replace the medium with live-cell imaging medium containing this compound (e.g., 5 µM) or vehicle and incubate for at least 30 minutes in the environmental chamber of the microscope.[11]
-
Live Imaging:
-
Add fluorescently labeled dextran or VLPs to the imaging dish.
-
Immediately begin acquiring time-lapse images using a confocal microscope. Capture images in the GFP channel (for actin) and the channel for the fluorescent cargo.
-
-
Analysis: Analyze the time-lapse series to observe the formation of actin-rich membrane ruffles and their closure into macropinosomes in control cells. In this compound-treated cells, assess the inhibition of these processes and the reduction in cargo uptake.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. Always consult the relevant literature and perform appropriate controls.
References
- 1. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Survival strategies of cancer cells: the role of macropinocytosis in nutrient acquisition, metabolic reprogramming, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Macropinocytosis: Both a Target and a Tool for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Macropinocytosis: New Insights Into Its Underappreciated Role in Innate Immune Cell Surveillance [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]
- 10. Quantitation of Macropinocytosis in Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. Ebola virus triggers receptor tyrosine kinase-dependent signaling to promote the delivery of viral particles to entry-conducive intracellular compartments | PLOS Pathogens [journals.plos.org]
Application Notes and Protocols for R 59-022 Stock Solution Preparation with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 59-022 is a potent and cell-permeable inhibitor of diacylglycerol kinase (DGK).[1][2][3] By blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), this compound effectively elevates intracellular levels of DAG, a critical second messenger.[3][4] This leads to the activation of protein kinase C (PKC) and modulates various downstream signaling pathways.[3][5][6] These application notes provide a comprehensive guide for the preparation and use of this compound stock solutions in dimethyl sulfoxide (DMSO) for various research applications, including its role as a 5-HT receptor antagonist and an inhibitor of filovirus entry.[5][6][7]
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | 6-[2-[4-[(4-Fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one | [2][8] |
| Molecular Formula | C₂₇H₂₆FN₃OS | [2][8] |
| Molecular Weight | 459.58 g/mol | [2][9] |
| CAS Number | 93076-89-2 | [1][9] |
| Appearance | Pale brown solid | [9] |
| Purity | ≥98% | [2] |
| IC₅₀ | 2.8 µM for diacylglycerol kinase | [1][3][6] |
Solubility
This compound exhibits good solubility in dimethyl sulfoxide (DMSO). For practical laboratory use, stock solutions can be prepared at concentrations up to 50 mM.
| Solvent | Maximum Solubility | Reference |
| DMSO | 50 mM | [5][9] |
| Ethanol | 20 mM | [9] |
Signaling Pathway of this compound Action
This compound's primary mechanism of action is the inhibition of diacylglycerol kinase (DGK). This inhibition leads to an accumulation of diacylglycerol (DAG), which in turn activates Protein Kinase C (PKC), a key enzyme in many cellular signaling cascades.
Caption: Signaling pathway of this compound.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 459.58 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
For a 10 mM solution in 1 mL (0.001 L):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 459.58 g/mol = 0.0045958 g
-
Mass (mg) = 4.60 mg
-
-
Weigh this compound:
-
Carefully weigh out 4.60 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[9] Gentle warming in a water bath (45-60°C) can also aid dissolution.[9]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
-
Workflow for Preparing this compound Stock Solution
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Applications and Recommended Working Concentrations
This compound has been utilized in a variety of in vitro studies. The optimal working concentration will vary depending on the cell type and experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
| Application | Cell Type | Working Concentration | Incubation Time | Reference |
| Inhibition of Filovirus Entry | Vero cells | 0-10 µM | 4 hours | [6] |
| Inhibition of Macropinocytosis | Vero cells | 5 µM | 30 minutes (pre-treatment) | [7][10] |
| PKC Activation | HeLa and U87 cells | 40 µM | 30 minutes | [6] |
| Potentiation of Platelet Aggregation | Platelets | 10 µM | 1 minute | [6] |
| Induction of Apoptosis | Glioblastoma cells | 10 µM | Not specified | [1] |
Note on Dilutions: When preparing working solutions from the DMSO stock, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1-0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
-
This product is for research use only and is not for human or veterinary use.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 93076-89-2 | R59022 | Tocris Bioscience [tocris.com]
- 3. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | DGK inhibitor | 5-HT Receptor Antagonist | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
R 59-022 Technical Support Center: Troubleshooting Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges with the diacylglycerol kinase (DGK) inhibitor, R 59-022.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is also soluble in ethanol, dimethylformamide (DMF), and tetrahydrofuran (THF).[1][2]
Q2: What is the maximum concentration for a stock solution of this compound in DMSO?
A2: this compound can be dissolved in DMSO at concentrations up to 62.5 mg/mL.[3] Some suppliers state solubility up to 50 mM. For this compound hydrochloride, the solubility in DMSO is at least 25 mg/mL (50.40 mM).[5] It is always recommended to consult the batch-specific certificate of analysis for the most accurate information.
Q3: My this compound powder is a yellow solid. Is this normal?
A3: Yes, this compound is typically a yellow powder.[2]
Q4: How should I store the solid compound and my stock solution?
A4: Solid this compound should be stored at +4°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[6][7] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[6][7]
Q5: Is this compound soluble in aqueous buffers?
A5: this compound is sparingly soluble in aqueous buffers and is considered insoluble in water.[1][2] Direct dissolution in aqueous solutions is not recommended and will likely result in precipitation.
Troubleshooting Guide
Issue 1: Precipitate forms when diluting my DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
Cause: this compound has poor aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous environment, the compound can crash out of solution.
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiment.
-
Increase the Final DMSO Concentration: While not always feasible due to potential solvent toxicity to cells, slightly increasing the final percentage of DMSO in your aqueous solution can help maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Co-solvent Formulation for In Vivo or In Vitro Use: For more complex applications, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, and Tween-80.[7][8]
Issue 2: I am having trouble dissolving this compound, even in DMSO.
Cause: The compound may require gentle warming or sonication to fully dissolve, especially at higher concentrations.
Solutions:
-
Gentle Warming: Warm the solution at 37°C for a few minutes.
-
Sonication: Use an ultrasonic bath to aid dissolution.[3][7] This can be particularly effective for achieving higher concentrations.
-
Vortexing: Ensure the solution is thoroughly mixed by vortexing.
Quantitative Solubility Data
| Solvent | Concentration (Mass) | Concentration (Molar) | Source(s) |
| DMSO | ~5 mg/mL - 62.5 mg/mL | ~10.8 mM - 136 mM | [1][3][9] |
| DMSO | — | 50 mM | |
| Ethanol | ~5 mg/mL | ~10.8 mM | [1][9] |
| Ethanol | — | 20 mM | |
| DMF | ~20 mg/mL | ~43.5 mM | [1][9] |
| Aqueous Buffer (e.g., PBS) | Sparingly Soluble | — | [1] |
| Water | Insoluble | — | [2] |
Note: Molecular weight of this compound is approximately 459.58 g/mol . Values may vary slightly between suppliers and batches.
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM solution, you would need 22.98 mg of this compound (assuming a molecular weight of 459.58 g/mol ).
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the solid compound.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, you may use gentle warming (37°C) or sonication until the solution is clear.[3]
-
Store: Aliquot the stock solution into single-use vials and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6][7]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.
-
Serial Dilution (Optional): If a very low final concentration is required, it may be beneficial to perform an intermediate dilution of the stock solution in DMSO before the final dilution into aqueous media.
-
Final Dilution: Add the required volume of the DMSO stock solution to your pre-warmed cell culture medium. Pipette up and down several times or vortex gently to ensure rapid and thorough mixing. The final concentration of DMSO should ideally be kept below 0.5% to minimize solvent-induced artifacts.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound precipitation.
Caption: this compound inhibits DGK, increasing DAG levels and PKC activation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Enzo Life Sciences Diacylglycerol Kinase Inhibitor I (R59 022) (5mg). CAS: | Fisher Scientific [fishersci.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound hydrochloride | 93076-98-3 | MOLNOVA [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing R 59-022 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing R 59-022, a diacylglycerol kinase (DGK) inhibitor, in their experiments. The information is presented in a question-and-answer format to directly address specific issues and facilitate troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of diacylglycerol kinase (DGK).[1] DGK is an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGK, this compound leads to an accumulation of intracellular DAG. This increase in DAG levels subsequently enhances the activity of protein kinase C (PKC), a key downstream effector in many cellular signaling pathways.[1][2]
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for DGK is approximately 2.8 µM.[1][2] However, it's important to note that the effective concentration can vary depending on the specific DGK isozyme, the cell type, and the experimental conditions. For instance, in some cellular assays, the IC50 has been reported to be higher.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in organic solvents such as DMSO and ethanol.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo experiments, it is advisable to prepare fresh solutions daily.[5] When preparing working solutions, be mindful of the final DMSO concentration in your cell culture medium, as high concentrations can be toxic to cells (typically <0.5%).
Q4: What are the known off-target effects of this compound?
A4: this compound has been reported to have off-target effects, most notably as a serotonin (5-HT) receptor antagonist.[1][5] It may also exhibit some promiscuity among different DGK isoforms and could potentially affect PKC activity directly at higher concentrations.[5][6] Researchers should consider these off-target effects when interpreting their results and may need to use appropriate controls to verify the specificity of the observed effects.
Q5: Is this compound cytotoxic?
A5: The cytotoxicity of this compound appears to be cell-type dependent and concentration-dependent. One study reported that at 10 µM, this compound induces apoptosis in glioblastoma cells while showing no toxicity to non-cancerous cells.[2] In contrast, another study found no noticeable effect on the viability of Vero cells and bone marrow-derived macrophages at concentrations effective for inhibiting filovirus entry (up to 10 µM).[7] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Incorrect concentration: The concentration used may be too low for the specific cell type or assay. 2. Compound instability: this compound may be degrading in the experimental medium over time. 3. Poor cell permeability: The compound may not be efficiently entering the cells. 4. Inactive compound: The stock solution may have degraded due to improper storage. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. For long-term experiments, consider refreshing the medium with a fresh inhibitor at regular intervals. 3. Review the literature for protocols using similar cell types. 4. Prepare a fresh stock solution from a new vial of the compound. |
| High cellular toxicity | 1. Concentration is too high: The concentration of this compound is exceeding the toxic threshold for the cells. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) is too high. 3. Off-target effects: The inhibitor is affecting essential cellular pathways. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. 2. Ensure the final solvent concentration is below the toxic limit for your cell line (typically <0.5% for DMSO). 3. Consider using a lower, effective concentration or a more selective DGK inhibitor if available. |
| Compound precipitation in media | 1. Poor solubility in aqueous solutions: this compound has limited solubility in aqueous buffers. 2. High final concentration: The desired working concentration exceeds the solubility limit in the culture medium. | 1. Ensure the stock solution is fully dissolved before adding it to the medium. 2. Prepare the final working solution by adding the stock solution to the medium dropwise while vortexing. 3. Consider using a solubilizing agent, but be aware of its potential effects on the cells. 4. If precipitation persists, a lower working concentration may be necessary.[5] |
| Inconsistent results between experiments | 1. Variability in stock solution preparation: Inconsistent weighing or dissolving of the compound. 2. Cell culture variability: Differences in cell passage number, density, or health. 3. Inconsistent incubation times: Variations in the duration of inhibitor treatment. | 1. Prepare a large batch of stock solution and aliquot it for single use. 2. Standardize cell culture conditions and use cells within a consistent passage number range. 3. Ensure precise and consistent timing for all experimental steps. |
| Unexpected or off-target effects observed | 1. Inhibition of other kinases: this compound may be inhibiting other kinases besides DGK. 2. Serotonin receptor antagonism: The observed phenotype may be due to the compound's effect on serotonin receptors. | 1. Use a structurally different DGK inhibitor as a control to see if the same phenotype is observed. 2. If available, use a DGK knockout/knockdown cell line to confirm that the effect is DGK-dependent. 3. For serotonin receptor-related off-target effects, consider using specific serotonin receptor antagonists as controls. |
Data Presentation: this compound Concentration in Various Applications
| Application | Cell Type | Effective Concentration Range | Key Findings | Reference |
| Filovirus Entry Inhibition | Vero Cells | ~2 µM (IC50) - 10 µM | Dose-dependent decrease in Ebola virus (EBOV) glycoprotein-mediated entry. | [7] |
| Bone Marrow-Derived Macrophages (BMDMs) | < 10 µM | Complete inhibition of EBOV glycoprotein-mediated entry. | [7] | |
| Glioblastoma Cell Apoptosis | Glioblastoma Cells | 10 µM | Induces apoptosis in cancer cells without being toxic to non-cancerous cells. | [2] |
| Platelet Aggregation | Human Platelets | 10 µM | Potentiates thrombin-induced platelet aggregation. | [1] |
| PKC Activation | HeLa and U87 Cells | 40 µM | Activates Protein Kinase C. | |
| Airway Contraction Reduction | Human Lung Slices | 10 - 30 µM | Reduced contraction in response to contractile agonists. | [8] |
Experimental Protocols
In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound against DGK. This can be performed using either a radioactive or a non-radioactive method.
a) Radioactive Method
Materials:
-
Purified DGK enzyme or cell lysate containing DGK
-
This compound stock solution (in DMSO)
-
Diacylglycerol (DAG) substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Thin-layer chromatography (TLC) plate
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, DGK enzyme, and DAG substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes. Pre-incubate for 10-15 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of chloroform:methanol (2:1).
-
Lipid Extraction: Vortex the tubes and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system (e.g., chloroform:methanol:acetic acid).
-
Detection and Analysis: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled phosphatidic acid (PA). Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter. Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.[9]
b) Non-Radioactive (ADP-Glo™) Method
Materials:
-
Purified DGK enzyme or cell lysate
-
This compound stock solution (in DMSO)
-
DAG substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer
Procedure:
-
Reaction Setup: In a white, opaque 96-well plate, prepare the reaction mixture containing the kinase assay buffer, DGK enzyme, and DAG substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the wells. Pre-incubate for 10-15 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a predetermined time.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Detection and Analysis: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the DGK activity. Calculate the percentage of inhibition for each this compound concentration.[10]
Pseudovirus Entry Assay
This protocol describes a general method to assess the effect of this compound on the entry of a virus, such as Ebola virus, using a safe pseudovirus system.
Materials:
-
Target cells (e.g., Vero or HEK293T cells)
-
Pseudovirus particles (e.g., VSV or lentiviral particles pseudotyped with the viral glycoprotein of interest and carrying a reporter gene like luciferase or GFP)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
96-well plates (white, clear-bottom for luminescence/fluorescence)
-
Luminometer or fluorescence microscope/plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency on the day of infection.
-
Compound Treatment: On the day of infection, pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) in serum-free medium for 1 hour at 37°C.
-
Infection: Add the pseudovirus particles to each well. The amount of virus should be optimized beforehand to give a robust signal.
-
Incubation: Incubate the plates at 37°C for a period suitable for viral entry and reporter gene expression (typically 24-72 hours).
-
Signal Detection:
-
Luciferase Reporter: Lyse the cells and measure the luciferase activity using a luciferase assay kit and a luminometer.
-
GFP Reporter: Visualize and quantify the GFP-positive cells using a fluorescence microscope or a plate reader.
-
-
Data Analysis: Normalize the reporter signal from the this compound-treated wells to the signal from the vehicle-treated wells to determine the percentage of inhibition of viral entry.[7][11][12]
Mandatory Visualizations
References
- 1. Amplification of Diacylglycerol Activation of Protein Kinase C by Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Roles of Specific Isoforms of Protein Kinase C in Activation of the c-fos Serum Response Element - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol [frontiersin.org]
- 8. genecards.org [genecards.org]
- 9. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
R 59-022 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of R 59-022 in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summarized for your convenience.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | This compound is lipophilic and may have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations. | - Prepare a high-concentration stock solution in DMSO.[1][2][3] - When preparing the final working concentration, add the stock solution to the pre-warmed cell culture media with vigorous vortexing or mixing. - Avoid using a final DMSO concentration above 0.5% as it can be toxic to some cell lines. Always include a vehicle control (media with the same concentration of DMSO) in your experiments. - Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, try lowering the final concentration of this compound. |
| Inconsistent or No Effect | - Compound Instability: While the solid form is stable, the stability of this compound in cell culture media over long incubation periods is not well-documented and could be a factor. - Incorrect Concentration: The effective concentration can be cell-type dependent. - Cellular Resistance: Some cell lines may be less sensitive to DGK inhibition. | - For long-term experiments (over 24 hours), consider replenishing the media with freshly prepared this compound. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Effective concentrations in the literature range from the low micromolar to tens of micromolar.[1][4] - Confirm the expression and activity of diacylglycerol kinase (DGK) in your cell line of interest. |
| Cell Toxicity or Off-Target Effects | - High Concentration: this compound can be toxic to cells at higher concentrations.[2] - 5-HT Receptor Antagonism: this compound is also known to be a 5-HT receptor antagonist, which could lead to off-target effects in cells expressing these receptors.[1][4] | - Determine the maximum non-toxic concentration for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). - If you suspect off-target effects due to 5-HT receptor antagonism, consider using another DGK inhibitor with a different pharmacological profile for comparison or using cells that do not express 5-HT receptors if possible. |
| Difficulty Reproducing Published Results | - Different Experimental Conditions: Minor variations in cell culture conditions (e.g., serum concentration, cell density, media formulation) can impact the outcome. - Stock Solution Degradation: Improper storage of the stock solution can lead to reduced activity. | - Carefully replicate the experimental conditions described in the literature, paying close attention to the cell line, media, serum concentration, and treatment duration.[5][6] - Store this compound stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) in small aliquots to avoid repeated freeze-thaw cycles.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of diacylglycerol kinase (DGK).[1][7] It blocks the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA).[1][7] This inhibition leads to an intracellular accumulation of DAG, which is a key second messenger that activates protein kinase C (PKC).[1][7]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound is soluble in DMSO, DMF, and ethanol.[2] For cell culture experiments, it is recommended to prepare a stock solution in DMSO.[1][3] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q3: What is the typical working concentration of this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell type and the biological process being studied. Published studies have used concentrations ranging from the low micromolar (e.g., 5 µM) to tens of micromolar (e.g., 40 µM).[1][4][5] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How stable is this compound in cell culture media?
A4: There is limited direct data on the half-life and stability of this compound in aqueous cell culture media. As a lipophilic compound, it may be prone to degradation or adsorption to plastic surfaces over extended periods. For experiments longer than 24 hours, it is good practice to consider replenishing the media with a fresh preparation of the compound.
Q5: Are there any known off-target effects of this compound?
A5: Yes, in addition to being a DGK inhibitor, this compound is also a 5-HT (serotonin) receptor antagonist.[1][4] This is an important consideration when interpreting data, especially in cell types that express serotonin receptors.
Quantitative Data Summary
Solubility of this compound
| Solvent | Solubility |
| DMSO | 5 mg/mL |
| DMF | 20 mg/mL |
| Ethanol | 5 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.25 mg/mL |
| Data sourced from Cayman Chemical.[2] |
Inhibitory Concentration (IC50)
| Target | IC50 |
| Diacylglycerol Kinase (DGK) | 2.8 µM |
| Data sourced from multiple suppliers and publications.[1][7] |
Experimental Protocols
General Protocol for Treating Cells with this compound
-
Prepare Stock Solution: Dissolve this compound in sterile DMSO to a concentration of 10 mM. Aliquot and store at -80°C.
-
Cell Seeding: Seed your cells of interest in the appropriate culture vessel and allow them to adhere and reach the desired confluency.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed, complete cell culture media to the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of media. Mix thoroughly by vortexing.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture media.
-
Treatment: Remove the existing media from the cells and replace it with the media containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 48 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: After incubation, proceed with your planned downstream analysis, such as cell lysis for western blotting, flow cytometry, or microscopy.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow for this compound
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of R 59-022
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of R 59-022. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an inhibitor of Diacylglycerol Kinase (DGK) with a reported IC50 of 2.8 µM.[1][2][3][4] It functions by inhibiting the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA).
Q2: Is this compound selective for specific DGK isozymes?
This compound exhibits semi-selective inhibition of DGK isozymes. It strongly inhibits the type I isozyme DGKα and moderately attenuates the type III isozyme DGKε and the type V isozyme DGKθ. In cell-based assays, the IC50 value for DGKα was found to be approximately 25 µM.
Q3: What are the known off-target effects of this compound?
The most well-documented off-target effect of this compound is its activity as a serotonin (5-HT) receptor antagonist.[1][3][4] Additionally, it has been observed to activate Protein Kinase C (PKC) and inhibit macropinocytosis, which in turn blocks the entry of filoviruses like Ebola into host cells.[1][3][5] It has also been reported to block vascular contraction induced by the thromboxane analog U-46619.[2]
Q4: How does this compound activate Protein Kinase C (PKC)?
The activation of PKC by this compound is an indirect effect. By inhibiting DGK, this compound leads to an intracellular accumulation of diacylglycerol (DAG). DAG is a crucial second messenger that activates PKC. There is currently no evidence to suggest that this compound directly binds to and activates PKC.
Q5: I am observing effects in my experiment that may be related to serotonin signaling. Could this be due to this compound?
Yes, it is possible. This compound is a known 5-HT receptor antagonist.[1][3][4] If your experimental system expresses serotonin receptors, the observed effects could be due to the off-target activity of this compound. It is recommended to use appropriate controls, such as other DGK inhibitors with different chemical scaffolds or specific 5-HT receptor antagonists, to dissect these effects.
Q6: Is there a comprehensive kinase screening panel available for this compound?
To date, a comprehensive, publicly available kinome scan or a broad off-target screening panel for this compound has not been identified in the scientific literature. Therefore, when using this compound, it is important to consider the possibility of interactions with other kinases and to interpret results with caution, especially if unexpected phenotypes are observed.
Troubleshooting Guides
Issue: Unexpected Phenotypes Potentially Due to Off-Target Effects
If you are observing unexpected or inconsistent results in your experiments with this compound, consider the following troubleshooting steps:
-
Validate the Primary Target Engagement: Confirm that this compound is inhibiting DGK in your experimental system at the concentration used. This can be done by measuring the levels of diacylglycerol (DAG) or phosphatidic acid (PA). An increase in DAG and a decrease in PA would indicate DGK inhibition.
-
Control for 5-HT Receptor Antagonism:
-
Experiment: If your cells or tissue express 5-HT receptors, co-treat with a specific 5-HT receptor agonist to see if the unexpected phenotype can be rescued.
-
Alternative Inhibitor: Use a structurally different DGK inhibitor that is not known to have 5-HT receptor activity as a control.
-
-
Investigate PKC Pathway Activation:
-
Western Blot: Probe for the phosphorylation of known PKC substrates to confirm if the PKC pathway is being activated in your system.
-
PKC Inhibitors: Co-treat with a specific PKC inhibitor to determine if the observed phenotype is dependent on PKC activation.
-
-
Consider Macropinocytosis Inhibition: If your experimental system involves processes related to endocytosis or viral entry, the inhibitory effect of this compound on macropinocytosis could be a contributing factor.
Quantitative Data Summary
The following tables summarize the available quantitative data for the on-target and off-target effects of this compound.
Table 1: On-Target Activity of this compound against Diacylglycerol Kinase (DGK)
| Target | Assay Type | Substrate | IC50 (µM) | Reference(s) |
| DGK | Enzyme Assay (Human Red Blood Cell Membranes) | Endogenous DAG | 2.8 | [6] |
| DGK | Enzyme Assay (Human Red Blood Cell Membranes) | 1-oleoyl-2-acetylglycerol (OAG) | 3.3 | [6] |
| DGK | Intact Platelets | 1-oleoyl-2-acetylglycerol (OAG) | 3.8 | [6] |
Table 2: Off-Target Activity of this compound on DGK Isozymes
| Isozyme | Type | Activity | IC50 (µM) | Reference(s) |
| DGKα | Type I | Strong Inhibition | ~25 (in cell-based assay) | |
| DGKε | Type III | Moderate Attenuation | Not specified | |
| DGKθ | Type V | Moderate Attenuation | Not specified |
Table 3: Other Known Off-Target Activities of this compound
| Target/Process | Effect | Concentration | Cell Type/System | Reference(s) |
| 5-HT Receptors | Antagonism | Not specified | Not specified | [1][3][4] |
| Macropinocytosis | Inhibition | 5 µM | Vero Cells | [5] |
| U-46619-induced vascular contraction | Inhibition | Not specified | Not specified | [2] |
Experimental Protocols
Protocol: Assessing Inhibition of Macropinocytosis using this compound
This protocol describes a method to determine if this compound inhibits macropinocytosis in a cell line of interest, based on the methodology used to demonstrate its effect on filovirus entry.[5]
Materials:
-
Cell line of interest (e.g., Vero cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
5-(N-Ethyl-N-isopropyl)amiloride (EIPA) as a positive control (stock solution in DMSO)
-
Fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran, 70 kDa)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Confocal microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed the cells on glass coverslips in a 24-well plate (for microscopy) or in a 6- or 12-well plate (for flow cytometry) and allow them to adhere and grow to 70-80% confluency.
-
Compound Treatment:
-
Prepare working solutions of this compound (e.g., 5 µM) and EIPA (e.g., 25 µM) in pre-warmed serum-free medium. Include a vehicle control (DMSO) at the same final concentration.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the medium containing the compounds or vehicle to the respective wells and incubate for 30 minutes at 37°C.
-
-
Dextran Uptake:
-
Prepare a working solution of FITC-dextran (e.g., 0.5-1 mg/mL) in pre-warmed serum-free medium.
-
Add the FITC-dextran solution to the cells (while keeping the compounds present) and incubate for 30 minutes at 37°C.
-
-
Washing and Fixation (for microscopy):
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove surface-bound dextran.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on glass slides using mounting medium with DAPI.
-
-
Sample Preparation (for flow cytometry):
-
Aspirate the medium and wash the cells three times with ice-cold PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
-
Data Acquisition and Analysis:
-
Microscopy: Acquire images using a confocal microscope. Quantify the number and intensity of intracellular fluorescent puncta per cell.
-
Flow Cytometry: Analyze the FITC fluorescence intensity of the cell population. A decrease in the mean fluorescence intensity in the this compound-treated cells compared to the vehicle control indicates inhibition of macropinocytosis.
-
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]
- 6. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
R 59-022 serotonin receptor antagonist activity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing R 59-022, a compound with dual activity as a potent serotonin 5-HT₂A receptor antagonist and a diacylglycerol kinase (DGK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary activity of this compound?
A1: this compound exhibits a dual mechanism of action. It is a highly potent antagonist of the serotonin 5-HT₂A receptor, with a reported IC₅₀ in the nanomolar range. Additionally, it functions as a diacylglycerol kinase (DGK) inhibitor, with an IC₅₀ in the micromolar range. This significant difference in potency is a critical consideration for experimental design.
Q2: At what concentrations should I use this compound to selectively target 5-HT₂A receptors versus DGK?
A2: Due to the substantial difference in potency, low nanomolar concentrations of this compound (e.g., 1-10 nM) are recommended for selective antagonism of 5-HT₂A receptors with minimal off-target effects on DGK. To inhibit DGK activity, micromolar concentrations (e.g., 1-10 µM) are typically required; however, at these concentrations, significant 5-HT₂A receptor antagonism will also occur.
Q3: What are the known off-target effects of this compound?
A3: The most prominent "off-target" effect to consider is its dual activity. When used at micromolar concentrations to inhibit DGK, potent antagonism of 5-HT₂A receptors is an expected concomitant effect. Its selectivity profile against other serotonin receptor subtypes is not extensively documented in publicly available literature, so researchers should exercise caution and consider empirical validation if other 5-HT receptors are present in their experimental system.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in an organic solvent such as DMSO to create a concentrated stock solution. For in vivo experiments, a common vehicle formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Stock solutions should be stored at -20°C or -80°C. It is advisable to prepare fresh working solutions for in vivo studies on the day of use.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect at expected active concentrations. | 1. Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Inaccurate concentration: Errors in dilution or initial weighing. 3. Low receptor/enzyme expression: The target protein (5-HT₂A receptor or DGK) may not be sufficiently expressed in the experimental system. | 1. Prepare a fresh stock solution from a new aliquot of the compound. 2. Verify all calculations and ensure proper calibration of pipettes and balances. 3. Confirm target expression using techniques like Western blotting, qPCR, or radioligand binding. |
| High background signal or non-specific effects. | 1. Compound precipitation: Exceeding the solubility of this compound in the assay buffer. 2. Off-target effects: The observed effect may be due to interactions with other cellular components, especially at higher concentrations. 3. Vehicle effects: The solvent (e.g., DMSO) may be causing cellular stress or other non-specific responses. | 1. Visually inspect the solution for any precipitate. Consider using a lower concentration or a different buffer system. Sonication may aid in dissolution. 2. Include appropriate controls, such as a structurally related but inactive compound, or test the effect in a system lacking the target receptor/enzyme. 3. Run a vehicle-only control to determine the baseline response. Ensure the final DMSO concentration is consistent across all experimental conditions and is at a non-toxic level (typically <0.5%). |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration. 2. Inconsistent incubation times: Variation in the duration of compound treatment. 3. Assay variability: Fluctuations in temperature, pH, or reagent concentrations. | 1. Standardize cell culture protocols, including seeding density and passage number. 2. Use a precise timer for all incubation steps. 3. Calibrate all equipment and ensure consistent preparation of all buffers and reagents. |
Quantitative Data
The following tables summarize the known inhibitory activities of this compound.
Table 1: Inhibitory Activity of this compound
| Target | Activity | Reported Value |
| Diacylglycerol Kinase (DGK) | IC₅₀ | 2.8 µM |
| Serotonin 5-HT₂A Receptor | IC₅₀ | 2.2 nM |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Experimental Protocols
5-HT₂A Receptor Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound for the 5-HT₂A receptor.
Materials:
-
Cell membranes expressing the human 5-HT₂A receptor
-
Radioligand (e.g., [³H]-Ketanserin)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)
-
This compound
-
Non-specific binding control (e.g., Mianserin at 10 µM)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and either the vehicle, this compound at various concentrations, or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through the filter plates, followed by several washes with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ and Ki values using appropriate software.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize serotonin-induced calcium release in cells expressing the 5-HT₂A receptor.
Materials:
-
Cells expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Serotonin (agonist)
-
This compound
-
A fluorescence plate reader with injection capabilities
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with the assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Measure the baseline fluorescence using the plate reader.
-
Inject serotonin at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.
-
Determine the inhibitory effect of this compound on the serotonin-induced calcium signal and calculate the IC₅₀ value.
Visualizations
Caption: Logical workflow of this compound's dual activity.
Caption: Signaling pathways affected by this compound.
Technical Support Center: Minimizing Cytotoxicity of R59-022
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of R59-022 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of R59-022?
R59-022 is an inhibitor of diacylglycerol kinase (DGK), with an IC50 of 2.8 µM.[1][2] Its primary mechanism involves blocking the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). This inhibition leads to the accumulation of DAG, a critical second messenger that activates protein kinase C (PKC).[1][2]
Q2: What are the known off-target effects of R59-022 that can contribute to cytotoxicity?
R59-022 exhibits known off-target activities that can contribute to cytotoxicity:
-
Serotonin Receptor Antagonism: R59-022 is a known serotonin (5-HT) receptor antagonist.[1][2][3] This interaction can lead to various physiological effects unrelated to DGK inhibition and may contribute to cell-type specific cytotoxicity.
-
ATP-Competitive Kinase Inhibition: The chemical structure of R59-022 contains a nucleotide-like region that can compete with ATP for the binding sites of various protein kinases and ATPases.[4] This can lead to the inhibition of other kinases, resulting in off-target effects and cytotoxicity.
Q3: Does R59-022 selectively induce apoptosis in cancer cells?
Some studies have shown that R59-022 can selectively induce apoptosis in cancer cells. For instance, at a concentration of 10 µM, R59-022 has been reported to induce apoptosis in glioblastoma cells without being toxic to non-cancerous cells like normal human astrocytes.[5][6] However, the therapeutic window can be narrow, and at concentrations required to induce cytotoxicity in some cancer types, such as acute myeloid leukemia (AML), it may also affect untransformed cells.
Q4: What is the recommended concentration range for using R59-022 to minimize cytotoxicity while maintaining efficacy?
The optimal concentration of R59-022 is highly cell-type dependent. Based on available data, a starting point for many cancer cell lines is in the range of 5 to 10 µM.[7] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration that balances DGK inhibition with minimal cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with R59-022.
| Problem | Possible Causes | Troubleshooting Steps |
| High levels of unexpected cell death in both target and control cells. | 1. R59-022 concentration is too high. 2. Off-target effects are prominent in the specific cell line. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Reduce the treatment duration. 3. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). 4. Consider using a more selective DGKα inhibitor if off-target effects are suspected. |
| Inconsistent results between experiments. | 1. Variability in cell health and passage number. 2. Inconsistent R59-022 concentration or preparation. 3. Differences in cell seeding density. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh stock solutions of R59-022 and use a consistent dilution method. 3. Optimize and maintain a consistent cell seeding density for all experiments. |
| Desired DGK inhibition is not observed at non-toxic concentrations. | 1. The cell line may be resistant to R59-022. 2. The experimental endpoint is not sensitive enough. | 1. Confirm DGKα expression in your cell line. 2. Increase the sensitivity of your downstream assay (e.g., by measuring a more direct target of PKC activation). 3. Consider combination therapies to enhance the effect of R59-022. |
Quantitative Data Summary
| Parameter | Value | Cell Line/Context | Reference |
| IC50 (DGK Inhibition) | 2.8 µM | In vitro enzyme assay | [1][2] |
| Concentration for Apoptosis Induction | 10 µM | Glioblastoma cells | [5][6] |
| Reported Non-toxic Concentration | < 10 µM | Normal human astrocytes | [5][6] |
| Effective Concentration (PKC Activation) | 40 µM (30 min) | HeLa and U87 cells | [1] |
| Effective Concentration (Platelet Aggregation) | 10 µM (1 min) | Human platelets | [1] |
Experimental Protocols
Protocol 1: Assessment of R59-022 Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxic effects of R59-022 on a given cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
R59-022 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of R59-022 in complete culture medium. Remove the old medium from the wells and add the R59-022 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest R59-022 concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Signaling Pathways and Experimental Workflows
R59-022 Signaling Pathway Leading to Apoptosis
Caption: R59-022 inhibits DGK, leading to DAG accumulation and PKC activation, ultimately inducing apoptosis.
Experimental Workflow for Assessing R59-022 Cytotoxicity
References
Technical Support Center: Improving the Oral Bioavailability of R 59-022
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diacylglycerol kinase (DGK) inhibitor, R 59-022. The focus is on addressing the challenges associated with its poor oral bioavailability and exploring potential formulation strategies for improvement.
Frequently Asked Questions (FAQs)
Q1: What is the known issue with the oral bioavailability of this compound?
A1: this compound, a first-generation diacylglycerol kinase α (DGKα) inhibitor, has demonstrated good in vitro potency. However, its clinical application has been hindered by significant pharmacokinetic challenges, including a short half-life and low oral bioavailability.[1][2][3] These properties can lead to high variability in plasma concentrations and suboptimal therapeutic effects when administered orally.
Q2: Why is the oral bioavailability of this compound poor?
A2: The poor oral bioavailability of this compound is likely due to a combination of factors, including poor membrane permeability and metabolic instability.[3] For a drug to be orally bioavailable, it must dissolve in the gastrointestinal fluids and then permeate across the intestinal membrane to reach the systemic circulation. Issues with either of these processes can significantly limit the fraction of the administered dose that becomes systemically available.
Q3: What general formulation strategies can be considered to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: For compounds with poor aqueous solubility and low oral bioavailability, several formulation strategies can be explored. These include:
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the solubilization of lipophilic drugs in the gastrointestinal tract and facilitate their absorption.[4]
-
Nanonization: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution, leading to a faster dissolution rate and improved absorption.[5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.[6][7][8][9]
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active compound in the body can be an effective strategy.[10][11][12]
Q4: Are there any next-generation DGKα inhibitors with improved oral bioavailability that can be used as a reference?
A4: Yes, recent research has focused on developing novel DGKα inhibitors with improved pharmacokinetic profiles. For instance, a newly developed compound, referred to as compound 16 in a 2025 study, has shown significantly improved oral bioavailability in preclinical mouse models.[1] This provides a valuable benchmark for what could be achievable for DGKα inhibitors with optimized properties.
Troubleshooting Guide
Issue: Inconsistent or low in vivo efficacy of orally administered this compound in animal models.
Possible Cause: Poor and variable oral absorption of this compound.
Troubleshooting Steps:
-
Consider Alternative Routes of Administration for Preclinical Studies: For initial efficacy studies where the goal is to validate the target, consider using intraperitoneal (i.p.) injection to bypass the gastrointestinal absorption barrier and ensure systemic exposure. This compound has been shown to be effective in vivo when administered via i.p. injection.[13]
-
Explore Formulation Enhancement Strategies: If oral administration is necessary for your experimental model, consider formulating this compound using one of the strategies mentioned in Q3 of the FAQ section. A feasibility study with a simple formulation, such as a lipid-based solution or a nanosuspension, could be a starting point.
-
Benchmark Against Newer Compounds: Compare your in vivo results with publicly available data for newer, orally available DGKα inhibitors. This can help to set realistic expectations for the efficacy of an orally administered first-generation inhibitor like this compound.
Data Presentation
The following table summarizes the pharmacokinetic properties of a novel, orally available DGKα inhibitor (Compound 16) from a recent study, which can serve as a reference for desired improvements over this compound.[1]
| Compound | Dosing Route | Dose (mg/kg) | CL (mL/min/kg) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Compound 16 | i.v. | 0.5 | 5.8 | 12108 | - |
| Compound 16 | p.o. | 5 | - | - | 82 |
CL: Clearance; AUC: Area Under the Curve; i.v.: intravenous; p.o.: oral.
Experimental Protocols
Protocol: In Vivo Mouse Pharmacokinetic Study
This protocol is adapted from a study on novel DGKα inhibitors and can be used to assess the oral bioavailability of a new this compound formulation.[1]
1. Animal Model:
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Formulation Preparation:
-
Intravenous (i.v.) Formulation: Dissolve the test compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline). The final concentration should be appropriate for a low-volume injection.
-
Oral (p.o.) Formulation: Suspend the test compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).
3. Dosing:
-
i.v. Administration: Administer the formulation via tail vein injection at a dose of 0.5 mg/kg.
-
p.o. Administration: Administer the formulation via oral gavage at a dose of 5 mg/kg.
4. Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
5. Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of the test compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as clearance (CL), area under the curve (AUC), and oral bioavailability (F%) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualizations
Caption: Workflow for in vivo pharmacokinetic studies.
Caption: this compound signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. japsonline.com [japsonline.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: In Vivo Use of R 59-022
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the diacylglycerol kinase (DGK) inhibitor, R 59-022, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of diacylglycerol kinase (DGK), with a reported IC50 of 2.8 µM.[1][2][3] By inhibiting DGK, this compound prevents the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). This leads to an accumulation of DAG, which in turn activates protein kinase C (PKC) and potentiates downstream signaling pathways.[1][2][3][4]
Q2: What are the known in vivo applications of this compound?
In vivo studies have explored the use of this compound in cancer and virology research. For instance, it has been shown to increase the median survival in SCID mice implanted with U87 glioblastoma cells.[1][5] It has also been identified as an inhibitor of filovirus entry by blocking macropinocytosis, suggesting its potential as a tool for studying viral uptake and as a starting point for pan-filoviral therapeutics.[6][7][8]
Q3: What are the main challenges associated with the in vivo use of this compound?
The primary challenges for in vivo applications of this compound include:
-
Poor Solubility: this compound is insoluble in water, necessitating the use of specific solvent formulations for in vivo administration.[9]
-
Limited Efficacy and Rapid Clearance: Studies have reported limited efficacy in certain in vivo models, which may be attributed to factors like poor blood-brain barrier penetration and rapid clearance from serum.[10] Its in vivo use is also described as being severely limited by strong albumin binding.[11]
-
Off-Target Effects: this compound is not entirely specific for one DGK isozyme, showing inhibitory activity against DGKα, ε, and θ.[11][12] Furthermore, it acts as a 5-HT receptor antagonist, which could lead to confounding off-target effects in vivo.[1][4][5]
Q4: How should I prepare this compound for in vivo administration?
Due to its poor water solubility, a specific vehicle is required. A recommended formulation for intraperitoneal (i.p.) injection is a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][5] It is crucial to prepare a clear stock solution first and then sequentially add the co-solvents. For reliable results, the working solution for in vivo experiments should be prepared fresh on the day of use.[1][5]
Q5: What is the recommended storage condition for this compound?
For long-term stability (up to 4 years), this compound should be stored at -20°C.[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation. | Improper mixing of solvents or reaching the solubility limit. | Ensure a clear stock solution is made in an appropriate organic solvent (e.g., DMSO) before adding aqueous-based co-solvents. Add co-solvents sequentially and ensure each is fully mixed before adding the next. Gentle heating and/or sonication can aid dissolution if precipitation occurs.[1][5] |
| Inconsistent or lack of expected in vivo effect. | 1. Poor bioavailability due to rapid clearance or albumin binding.[10][11]2. Suboptimal dosing or administration route.3. Degradation of the compound. | 1. Consider optimizing the dosing regimen (e.g., more frequent administration) to compensate for rapid clearance. Be aware of the limitations due to albumin binding.2. Review literature for effective doses in similar models. The reported effective dose in a mouse glioblastoma model was 2 mg/kg via intraperitoneal injection for 12 days.[1][5]3. Always prepare fresh working solutions for in vivo experiments.[1][5] Store the stock compound and solutions as recommended. |
| Observed off-target effects. | This compound is a known 5-HT receptor antagonist and inhibits multiple DGK isozymes.[1][4][11][12] | Include appropriate control groups to delineate the effects of DGK inhibition from 5-HT receptor antagonism. For example, use a 5-HT receptor antagonist with no DGK inhibitory activity as a control. Consider using more specific DGK inhibitors if available for your target isozyme. |
| Difficulty in assessing target engagement in vivo. | Lack of a robust biomarker for DGK inhibition in vivo. | Measure downstream signaling molecules to infer target engagement. For example, assess the levels of DAG or the phosphorylation status of PKC substrates in tissue samples from treated animals. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations of this compound
| Target | IC50 | Cell/System | Reference |
| Diacylglycerol Kinase (DGK) | 2.8 µM | Human red blood cell membranes | [3] |
| DGK (endogenous diacylglycerol) | 2.8 ± 1.5 µM | Human red blood cell membranes | [3] |
| DGK (exogenous OAG substrate) | 3.3 ± 0.4 µM | Human red blood cell membranes | [3] |
| OAG Phosphorylation in Platelets | 3.8 ± 1.2 µM | Intact human platelets | [3] |
| DGKα | ~25 µM | Cos-7 cell lysates | [12][13] |
Table 2: In Vivo Administration of this compound
| Animal Model | Dosage | Administration Route | Study Outcome | Reference |
| SCID mice with U87 GBM cells | 2 mg/kg for 12 days | Intraperitoneal (i.p.) | Significantly increased median survival and decreased tumor volume. | [1][5][14] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Objective: To prepare a soluble formulation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile vial, combine the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][5]
-
For example, to prepare 1 mL of the vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the vehicle solution to achieve the desired final concentration. For example, to prepare a 2 mg/mL solution, dissolve 2 mg of this compound in 1 mL of the prepared vehicle.
-
Ensure the stock solution is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1][5]
-
-
Administration:
-
It is recommended to prepare the working solution fresh on the day of the experiment.[1][5]
-
Administer the this compound solution to the experimental animals via the desired route (e.g., intraperitoneal injection).
-
The dosage should be calculated based on the animal's body weight. For a 2 mg/kg dose in a 25 g mouse, you would inject 25 µL of a 2 mg/mL solution.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: In vivo experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | DGK inhibitor | 5-HT Receptor Antagonist | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzo Life Sciences Diacylglycerol Kinase Inhibitor I (R59 022) (5mg). CAS: | Fisher Scientific [fishersci.com]
- 10. WO2017177037A1 - Compositions and methods for treating cancer - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis | MDPI [mdpi.com]
- 13. Identification of a novel DGKα inhibitor for XLP-1 therapy by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound hydrochloride | 93076-98-3 | MOLNOVA [molnova.com]
R59-022 Inhibitor Selectivity Among DGK Isozymes: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of the diacylglycerol kinase (DGK) inhibitor, R59-022. Content is structured in a question-and-answer format to directly address common issues and provide clear guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of R59-022 against different DGK isozymes?
A1: R59-022 exhibits semi-selective inhibitory activity across the DGK isozyme family. While it is often referred to as a DGKα inhibitor, comprehensive analyses have revealed a broader specificity. R59-022 strongly inhibits DGKα (a type I DGK) and moderately attenuates the activity of DGKε (type III) and DGKθ (type V).[1][2] The half-maximal inhibitory concentration (IC50) for DGKα is approximately 25 µM.[1]
Data Presentation: R59-022 Inhibitor Selectivity
The following table summarizes the known inhibitory effects of R59-022 on various DGK isozymes. Note that IC50 values can vary between studies depending on the assay conditions.
| DGK Isozyme | Isozyme Type | R59-022 Inhibition | IC50 (µM) |
| DGKα | Type I | Strong | ~25[1] |
| DGKβ | Type I | Not significantly inhibited | - |
| DGKγ | Type I | Not significantly inhibited | - |
| DGKδ | Type II | Not significantly inhibited | - |
| DGKε | Type III | Moderate | Not specified |
| DGKζ | Type IV | Not significantly inhibited | - |
| DGKη | Type II | Not specified | - |
| DGKθ | Type V | Moderate | <1 (in some in vitro assays)[3][4] |
| DGKι | Type IV | Not specified | - |
| DGKκ | Type II | Not significantly inhibited | - |
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Below are diagrams illustrating key concepts related to the use of R59-022.
Caption: DGK Signaling Pathway and R59-022 Inhibition.
Caption: Non-Radioactive DGK Kinase Assay Workflow.
Troubleshooting Guide
Q2: I am observing conflicting results regarding the selectivity of R59-022 in my experiments compared to published data. What could be the reason?
A2: Discrepancies in selectivity can arise from several factors:
-
Assay Conditions: IC50 values are highly dependent on the specific conditions of your kinase assay, including ATP concentration, substrate concentration, and the source and purity of the recombinant DGK isozymes.
-
Cell-Based vs. In Vitro Assays: The apparent selectivity in a cell-based assay can differ from an in vitro kinase assay due to factors like cell permeability, inhibitor metabolism, and the presence of scaffolding proteins or other regulatory molecules.
-
Off-Target Effects: R59-022 is also a potent serotonin receptor antagonist.[5] If your experimental system expresses serotonin receptors, some of the observed effects may be independent of DGK inhibition.
Q3: I am having trouble dissolving R59-022 for my experiments. What is the recommended solvent?
A3: R59-022 has limited aqueous solubility. It is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[6] For cell-based assays, ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: My results show that R59-022 is inhibiting a DGK isozyme that is reported to be insensitive to it. How should I interpret this?
A4: This could be due to a few reasons:
-
High Inhibitor Concentration: At high concentrations, the selectivity of many kinase inhibitors decreases. Ensure you are using a concentration range appropriate for the reported IC50 values.
-
Purity of Reagents: Verify the purity of your R59-022 compound and the recombinant DGK isozyme.
-
Assay Artifacts: Some assay formats can be prone to artifacts. Consider using an alternative assay method to confirm your findings. It's also important to include appropriate controls, such as a known inactive compound with a similar chemical structure.
Experimental Protocols
Non-Radioactive In Vitro DGK Kinase Assay
This protocol is based on a non-radioactive, luminescence-based assay that measures ADP production.[1][6]
Materials:
-
Purified recombinant DGK isozymes
-
R59-022 inhibitor
-
Diacylglycerol (DAG) substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of R59-022 in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the DGK isozyme and DAG substrate in the kinase assay buffer to the desired concentrations.
-
Assay Reaction:
-
To each well of a 96-well plate, add 5 µL of the diluted R59-022 or DMSO control.
-
Add 10 µL of the DGK isozyme/DAG substrate mix to each well.
-
Pre-incubate the plate at 30°C for 30 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each R59-022 concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
Technical Support Center: Interpreting Unexpected Results with R 59-022
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments involving the diacylglycerol kinase (DGK) inhibitor, R 59-022.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a diacylglycerol kinase (DGK) inhibitor.[1][2] It works by blocking the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). This inhibition leads to an intracellular accumulation of DAG, which in turn activates protein kinase C (PKC) and its downstream signaling pathways.[1][2]
Q2: Is this compound a selective inhibitor?
A2: No, this compound is not a highly selective inhibitor. While it is widely used as a DGK inhibitor, it has been shown to inhibit multiple DGK isoforms, including DGKα, DGKε, and DGKθ.[3] Additionally, it exhibits off-target activity as a serotonin (5-HT) receptor antagonist.[1] This lack of selectivity is a common source of unexpected experimental outcomes.
Q3: What are the known off-target effects of this compound?
A3: The most well-documented off-target effect of this compound is its antagonism of serotonin receptors.[1][4] This can be particularly relevant in neurological or behavioral studies. Furthermore, its ability to inhibit multiple DGK isoforms can be considered an "off-target" effect if the intention is to study a specific isoform.
Q4: I'm not studying viral entry, but I'm seeing changes in endocytosis and cell morphology. Why?
A4: this compound has been shown to inhibit macropinocytosis, a form of endocytosis.[5] This can lead to unexpected changes in cellular processes that rely on endocytosis, such as nutrient uptake, receptor internalization, and cell motility. These effects on the actin cytoskeleton and membrane trafficking can manifest as alterations in cell shape and adhesion.[6][7]
Troubleshooting Guide
This guide is designed to help you interpret unexpected results when using this compound in your experiments.
| Observed Unexpected Result | Potential Cause(s) | Recommended Troubleshooting Steps |
| Unexpected changes in cell signaling pathways unrelated to PKC. | Inhibition of multiple DGK isoforms (α, ε, θ) can affect distinct downstream pathways. Off-target serotonin receptor antagonism may also play a role. | 1. Validate with a structurally different DGK inhibitor: Use an alternative DGK inhibitor with a different selectivity profile to see if the unexpected effect persists. 2. Use isoform-specific knockdown/knockout models: Employ siRNA, shRNA, or CRISPR/Cas9 to deplete specific DGK isoforms and determine if the phenotype is replicated. 3. Test for serotonin receptor involvement: Use a specific serotonin receptor antagonist to see if it phenocopies the effect of this compound. |
| Changes in cell morphology, adhesion, or migration. | This compound can inhibit macropinocytosis and affect the actin cytoskeleton.[5][6] This is independent of its canonical DGK/PKC pathway effects. | 1. Assess endocytosis: Use a fluorescently labeled dextran uptake assay to determine if macropinocytosis is inhibited in your cell type at the concentration of this compound you are using. 2. Visualize the actin cytoskeleton: Use phalloidin staining to observe any changes in actin stress fibers, lamellipodia, or filopodia. |
| Lower than expected potency or lack of effect. | Poor solubility and high protein binding of this compound can reduce its effective concentration in cell culture media. | 1. Confirm solubility: Visually inspect your stock solution and working dilutions for any precipitation. 2. Optimize concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. 3. Consider serum-free media for short-term experiments: If compatible with your experimental design, this can reduce protein binding. |
| High levels of cell death or toxicity. | Off-target effects on kinases essential for cell survival can cause toxicity, especially at higher concentrations. | 1. Perform a viability assay: Use a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. 2. Titrate the inhibitor concentration: Use the lowest effective concentration that inhibits your target of interest without causing excessive cell death. 3. Analyze for apoptosis markers: Use assays such as Annexin V staining or caspase-3 cleavage to determine if the observed cell death is apoptotic. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Notes |
| Diacylglycerol Kinase (DGK) (general) | 2.8 µM | [1][2] |
| DGKα | ~25 µM | [3][8][9] |
| DGKε | Inhibited | [3] |
| DGKθ | Inhibited (effective at ≤1 µM in vitro) | [6][8] |
| Serotonin (5-HT) Receptors | Antagonist activity | [1][4] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
1. General Cell Culture Treatment Protocol
This protocol provides a general framework for treating cultured cells with this compound.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for your cell line
-
Cultured cells in multi-well plates or flasks
-
-
Procedure:
-
Prepare working solutions: Dilute the this compound stock solution to the desired final concentrations in pre-warmed cell culture medium. It is recommended to perform a serial dilution.
-
Cell treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 4, 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream analysis: After incubation, proceed with your intended downstream analysis (e.g., cell lysis for Western blotting, fixation for immunofluorescence).
-
2. In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay
This protocol outlines a method to assess the direct inhibitory effect of this compound on DGK activity.
-
Materials:
-
Recombinant DGK enzyme
-
Kinase assay buffer
-
Diacylglycerol (DAG) substrate
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
This compound at various concentrations
-
-
Procedure:
-
Reaction setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase assay buffer, recombinant DGK enzyme, and the DAG substrate.
-
Inhibitor addition: Add this compound at a range of concentrations to the reaction mixture. Include a no-inhibitor control.
-
Initiate reaction: Start the kinase reaction by adding ATP (containing a tracer of [γ-³²P]ATP if using the radioactive method).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop reaction and detect product: Stop the reaction and quantify the amount of phosphorylated product (phosphatidic acid) formed. For radioactive assays, this can be done by separating the lipids by thin-layer chromatography and quantifying the radiolabeled PA. For non-radioactive assays, follow the manufacturer's instructions to measure ADP production.
-
Mandatory Visualization
Caption: this compound inhibits Diacylglycerol Kinase (DGK).
Caption: Troubleshooting workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of diacylglycerol kinases in allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. molbiolcell.org [molbiolcell.org]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
A Comparative Guide to R 59-022 and Ritanserin as Diacylglycerol Kinase Inhibitors
For researchers and professionals in drug development, the selection of appropriate chemical probes is critical for elucidating cellular signaling pathways and validating novel therapeutic targets. Diacylglycerol kinases (DGKs) have emerged as important regulators of cell signaling by converting the second messenger diacylglycerol (DAG) to phosphatidic acid (PA).[1][2] This guide provides a detailed comparison of two known DGK inhibitors, R 59-022 and ritanserin, summarizing their performance based on available experimental data.
Overview of this compound and Ritanserin
This compound is a widely recognized inhibitor of diacylglycerol kinase.[3][4] Its inhibitory action leads to an accumulation of DAG, which in turn can activate protein kinase C (PKC) and other DAG-effector proteins.[3] This compound has been instrumental in studying the physiological roles of the DAG-PA signaling axis.
Ritanserin , on the other hand, is primarily characterized as a potent and selective antagonist of the serotonin 5-HT2A and 5-HT2C receptors.[5] While it was initially developed for neuropsychiatric conditions, recent research has repurposed it as a potent inhibitor of DGKα, a specific isoform of diacylglycerol kinase.[5][6][7] This dual activity of ritanserin presents both opportunities and challenges for its use as a specific DGK inhibitor.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and ritanserin against DGK has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target DGK Isoform | IC50 Value | Reference |
| This compound | Total DGK | 2.8 µM | [3][4][8] |
| DGKα | ~25 µM | [9][10] | |
| Ritanserin | DGKα | ~15 µM | [9] |
As the data indicates, while this compound is a potent inhibitor of total DGK activity, ritanserin demonstrates a higher potency specifically against the DGKα isoform in comparative studies.[9]
Signaling Pathways and Experimental Workflows
To understand the context of DGK inhibition, it is crucial to visualize the signaling pathway in which it operates. DGKs are key enzymes that regulate the balance between two important lipid second messengers, DAG and PA.
The experimental workflow for assessing DGK inhibition typically involves an in vitro kinase assay. The general steps are outlined in the diagram below.
Experimental Protocols
While specific protocols may vary between laboratories, a general methodology for an in vitro DGK kinase assay is described below.
Objective: To determine the IC50 values of this compound and ritanserin for DGKα.
Materials:
-
Recombinant human DGKα enzyme
-
Diacylglycerol (DAG) substrate
-
Adenosine triphosphate (ATP)
-
This compound and Ritanserin
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and ritanserin in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the assay buffer, recombinant DGKα enzyme, and the lipid substrate (DAG).
-
Inhibitor Addition: Add the diluted compounds to the respective wells. Include a control group with solvent only.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of product (e.g., ADP) formed using a detection reagent according to the manufacturer's instructions. Luminescence or fluorescence is then read on a microplate reader.
-
Data Analysis: The results are typically expressed as a percentage of the control activity. The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Dual Activity and Selectivity Considerations
A critical point of comparison is the dual pharmacology of both compounds. This compound, in addition to being a DGK inhibitor, also acts as a 5-HT receptor antagonist.[3] Similarly, ritanserin is a potent 5-HT receptor antagonist, with its DGK inhibitory activity being a more recently characterized feature.[11][12] This overlap in activity means that when using these compounds in cellular or in vivo studies, it can be challenging to attribute the observed effects solely to DGK inhibition without appropriate controls.
Conclusion
Both this compound and ritanserin are valuable tools for studying DGK-mediated signaling. This compound is a well-established, potent pan-DGK inhibitor. Ritanserin, while historically known as a serotonin receptor antagonist, has been identified as a potent inhibitor of DGKα.[6][7] The choice between these inhibitors will depend on the specific research question. For studies focused specifically on the DGKα isoform, ritanserin may offer higher potency. However, for both compounds, their off-target effects, particularly on serotonin receptors, must be carefully considered when interpreting experimental results. Future research may focus on developing more selective DGK inhibitors to overcome these limitations.
References
- 1. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Ritanserin - Wikipedia [en.wikipedia.org]
- 6. Ritanserin - SRIRAMCHEM [sriramchem.com]
- 7. Ritanserin suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. daneshyari.com [daneshyari.com]
- 12. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating R 59-022 Results: A Comparative Guide to Genetic Knockdown of Diacylglycerol Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the outcomes and methodologies associated with using R 59-022 versus genetic knockdown of DGK. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to design and interpret experiments aimed at validating the effects of this compound.
Data Presentation: Comparing Pharmacological Inhibition with Genetic Knockdown
| Parameter | This compound Treatment | DGK Genetic Knockdown (siRNA) | Cell Type/System | Key Findings & Citations |
| Protein Kinase C (PKC) Activity | Marked increase in PKC activity.[1] | Increased phosphorylation of PKC substrates, consistent with DAG accumulation. | Human Platelets, Glioblastoma Cells | This compound potentiates thrombin-induced PKC activation by elevating DAG levels.[1] Attenuation of DGKα activity via siRNA induced apoptosis in glioblastoma cells, a process linked to PKC signaling. |
| Downstream Inflammatory Signaling | Attenuation of t10,c12 CLA-mediated inflammatory gene expression (e.g., IL-6, IL-8, MCP-1). | Modest decrease in t10,c12 CLA-mediated JNK and c-Jun phosphorylation (downstream of inflammatory pathways). | Primary Human Adipocytes | Both pharmacological inhibition and genetic knockdown of a specific DGK isoform (DGKη) converge on attenuating inflammatory responses. |
| Myosin Light Chain (MLC) Phosphorylation | Attenuated agonist-induced phosphorylation of MLC. | DGKα and DGKζ knockdown significantly reduced agonist-induced phosphorylation of MLC. | Human Airway Smooth Muscle (HASM) Cells | Both approaches demonstrate that DGK inhibition diminishes contractile signaling in smooth muscle cells. |
| Inositol Trisphosphate (IP3) Generation | Decreased Gq agonist-induced generation of IP3. | siRNA against DGKα or DGKζ reduced IP3 concentrations after agonist stimulation. | Human Airway Smooth Muscle (HASM) Cells | Inhibition of DGK activity leads to a negative feedback regulation of PLC activity, impacting IP3 levels. |
Experimental Protocols
To ensure the reproducibility and validity of your findings, detailed experimental protocols are essential. Below are representative protocols for inducing DGK inhibition via this compound treatment and genetic knockdown of a specific DGK isoform.
Protocol 1: Pharmacological Inhibition of DGK with this compound
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound (Diacylglycerol Kinase Inhibitor I)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS), sterile
-
Cells of interest plated in appropriate culture vessels
-
Reagents for downstream analysis (e.g., lysis buffer, antibodies for Western blotting, kits for lipid quantification)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed your cells in appropriate culture plates or dishes to achieve the desired confluency (typically 70-80%) at the time of treatment.
-
-
Treatment with this compound:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. The effective concentration of this compound can range from 1 µM to 50 µM depending on the cell type and the specific DGK isoform being targeted. It is crucial to perform a dose-response curve to determine the optimal concentration for your system. The half-maximal inhibitory concentration (IC50) is reported to be approximately 2.8 µM.[1][2]
-
As a vehicle control, prepare a corresponding dilution of DMSO in culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the specific endpoint being measured.
-
-
Downstream Analysis:
-
Following incubation, proceed with your planned downstream analysis. This may include:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer for subsequent Western blot analysis of protein phosphorylation (e.g., phospho-PKC substrates).
-
Lipid Extraction: For direct measurement of DAG or PA levels, perform lipid extraction using established methods (e.g., Bligh-Dyer or Folch extraction) followed by quantification via mass spectrometry or enzymatic assays.
-
Functional Assays: Conduct relevant functional assays to assess cellular responses (e.g., cell proliferation, migration, apoptosis).
-
-
Protocol 2: Genetic Knockdown of DGKα using siRNA
This protocol provides a general framework for siRNA-mediated knockdown of DGKα in a human cell line such as HEK293. Optimization of siRNA concentration, transfection reagent, and incubation times is critical for each cell line.
Materials:
-
Validated siRNA targeting human DGKα (at least two different sequences are recommended to control for off-target effects)
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent (or a similar lipid-based transfection reagent)
-
Opti-MEM™ I Reduced Serum Medium
-
HEK293 cells (or other cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well tissue culture plates
-
Reagents for validation of knockdown (e.g., lysis buffer, primers for qRT-PCR, antibodies for Western blotting)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection (e.g., 1-2 x 10^5 cells per well).
-
-
siRNA Transfection:
-
On the day of transfection, prepare the following solutions in separate sterile microcentrifuge tubes for each well to be transfected.
-
Solution A (siRNA): Dilute 20 pmol of DGKα siRNA or non-targeting control siRNA in 100 µL of Opti-MEM™.
-
Solution B (Lipofectamine): Dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™.
-
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 5 minutes to allow the formation of siRNA-lipid complexes.
-
During the incubation, replace the culture medium in the 6-well plate with 800 µL of fresh, pre-warmed complete growth medium.
-
Add the 200 µL of siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, assess the efficiency of DGKα knockdown.
-
qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR to measure the relative abundance of DGKα mRNA compared to the non-targeting control.
-
Western Blotting: Lyse the cells and perform Western blot analysis to determine the reduction in DGKα protein levels.
-
-
-
Functional Experiments:
-
Once knockdown is confirmed, the cells can be used for functional assays to compare the phenotype with that observed after this compound treatment.
-
Mandatory Visualization
To facilitate a clearer understanding of the signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway illustrating the role of DGK and points of intervention.
Caption: Experimental workflow for validating this compound effects with DGK knockdown.
References
Cross-Validation of R 59-022 Effects in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diacylglycerol kinase (DGK) inhibitor, R 59-022, across various cell lines. Its performance is benchmarked against other known DGK inhibitors, supported by experimental data to inform research and drug development decisions.
Abstract
This compound is a potent inhibitor of diacylglycerol kinase (DGK), a critical enzyme in lipid signaling pathways. By blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), this compound elevates intracellular DAG levels, leading to the activation of protein kinase C (PKC) and other downstream effectors. This mechanism underlies its diverse cellular effects, including the inhibition of viral entry and modulation of cancer cell proliferation. This guide presents a cross-validation of these effects in different cell lines and provides a comparative analysis with other DGK inhibitors.
Mechanism of Action: The Diacylglycerol Kinase Pathway
This compound's primary target is diacylglycerol kinase. The inhibition of this enzyme leads to the accumulation of DAG, a key second messenger that activates PKC. This signaling cascade can influence a variety of cellular processes.
Figure 1. Simplified signaling pathway of this compound action. This compound inhibits DGK, leading to DAG accumulation and subsequent PKC activation.
Comparative Efficacy of this compound in Different Cell Lines
The effects of this compound have been evaluated in a variety of cell lines, demonstrating its broad applicability in different research contexts.
| Cell Line | Application | Observed Effect | IC50 / Effective Concentration | Citation |
| Vero | Antiviral (Filovirus Entry) | Inhibition of Ebola virus (EBOV) GP-mediated entry | ~2 µM | [1] |
| Antiviral (Filovirus Entry) | Blockade of macropinocytosis | 5 µM significantly reduces dextran uptake | [2] | |
| Bone Marrow-Derived Macrophages (BMDMs) | Antiviral (Filovirus Entry) | Dose-dependent inhibition of EBOV VLP entry | Significant inhibition at concentrations above 1 µM | [1] |
| MCF10A (Human Mammary Epithelial) | Anticancer (in combination with Trametinib) | Synergistic reduction in cell viability in H-RASG12V expressing cells | IC50 of ~10 µM (as a single agent) | [3][4] |
| HeLa (Human Cervical Cancer) | Signal Transduction | Increased phosphorylation of PKC downstream targets | 40 µM | [5] |
| U87 (Human Glioblastoma) | Signal Transduction | Activation of PKC | 40 µM | [5] |
| MDCK (Madin-Darby Canine Kidney) | Enzyme Inhibition | Inhibition of DGKα | IC50 of 19.7 µM | [5] |
Comparison with Alternative DGK Inhibitors
This compound is often compared with other DGK inhibitors, such as R59949 and Ritanserin. While all target DGK, their potency and specificity can vary.
| Inhibitor | Target(s) | Reported IC50 for DGKα | Key Characteristics | Citation |
| This compound | DGKα, Serotonin Receptors | ~2.8 - 25 µM | Well-characterized DGK inhibitor with known off-target effects on serotonin receptors. | [5][6] |
| R59949 | DGKα, Serotonin Receptors | ~0.3 - 18 µM | Structurally similar to this compound, also exhibits dual inhibition of DGKα and serotonin receptors. Generally considered more potent than this compound in some assays. | [6][7] |
| Ritanserin | DGKα, Serotonin (5-HT2) Receptors | ~15 - 20 µM | A known serotonin receptor antagonist later identified as a DGKα inhibitor. Has been used in clinical trials for other indications. | [8][9] |
Note: IC50 values can vary significantly depending on the assay conditions and cell type used.
Experimental Protocols
Filovirus Entry Assay (VLP-based)
This protocol describes the use of viral-like particles (VLPs) to quantify the inhibition of filovirus entry.
Figure 2. Workflow for the VLP-based filovirus entry assay.
Methodology:
-
Cell Seeding: Seed Vero or BMDM cells in 48-well plates to achieve approximately 90% confluency on the day of the experiment.[1]
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) in serum-free medium for 1 hour.[1]
-
VLP Addition: Add β-lactamase (βlam) expressing VLPs harboring the Ebola virus glycoprotein (EBOV GP) to the pre-treated cells.[1]
-
Incubation: Incubate the cells with the VLPs for 3 hours to allow for viral entry.[1]
-
Substrate Addition: Add the CCF2-AM substrate, a fluorescent substrate for β-lactamase.
-
Analysis: Analyze the cells by flow cytometry. Cells that have taken up the VLPs will show a shift in fluorescence due to the cleavage of CCF2 by β-lactamase, indicating successful viral entry.[1]
Macropinocytosis Assay (Dextran Uptake)
This protocol quantifies macropinocytosis by measuring the uptake of fluorescently labeled dextran.
Methodology:
-
Cell Seeding: Seed cells (e.g., Vero cells) on coverslips in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with this compound, a positive control inhibitor of macropinocytosis (e.g., EIPA), or a vehicle control for 30 minutes.[2]
-
Dextran Incubation: Add high-molecular-weight (e.g., 70 kDa) fluorescently labeled dextran to the cells and incubate for 30 minutes at 37°C.[2]
-
Washing: Wash the cells extensively with cold PBS to remove extracellular dextran.
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with a fluorescent dye (e.g., Hoechst).
-
Imaging and Analysis: Acquire images using fluorescence microscopy and quantify the intracellular fluorescent signal from the dextran. The reduction in dextran uptake in treated cells compared to the control indicates inhibition of macropinocytosis.[10][11]
Cell Viability Assay
This protocol assesses the cytotoxicity of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo, MTT, or PrestoBlue) according to the manufacturer's instructions.[12]
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Analysis: Normalize the data to vehicle-treated control cells to determine the percentage of viable cells at each concentration and calculate the IC50 value for cytotoxicity.
Conclusion
This compound is a valuable tool for studying cellular processes regulated by diacylglycerol kinase. Its ability to inhibit filovirus entry by blocking macropinocytosis has been demonstrated in multiple cell lines, including Vero and primary macrophages. Furthermore, its synergistic effects with other anticancer agents in cell lines like MCF10A highlight its potential in cancer research. When selecting a DGK inhibitor, researchers should consider the specific cell type, the desired outcome, and the potential off-target effects of the compound. The experimental protocols provided in this guide offer a starting point for the cross-validation and further investigation of this compound and its alternatives in various cellular contexts.
References
- 1. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A Drosophila chemical screen reveals synergistic effect of MEK and DGKα inhibition in Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of a novel DGKα inhibitor for XLP-1 therapy by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2017177037A1 - Compositions and methods for treating cancer - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Image-based Quantification of Macropinocytosis Using Dextran Uptake into Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Macropinocytosis Inhibitors: R 59-022 vs. EIPA
Introduction
Macropinocytosis is a highly conserved, actin-dependent endocytic process responsible for the bulk uptake of extracellular fluid and solutes into large, irregular vesicles known as macropinosomes.[1][2] This pathway plays a crucial role in various physiological and pathological processes, including nutrient acquisition by cancer cells, immune surveillance by dendritic cells and macrophages, and the entry of pathogens like viruses.[1][3][4] Consequently, inhibitors of macropinocytosis are invaluable tools for researchers studying these phenomena. This guide provides an objective comparison between R 59-022, a diacylglycerol kinase (DGK) inhibitor, and 5-(N-ethyl-N-isopropyl)amiloride (EIPA), the most widely used inhibitor that targets the Na+/H+ exchanger.
Mechanism of Action
This compound and EIPA inhibit macropinocytosis through distinct molecular mechanisms, targeting different key steps in the signaling cascade that leads to the formation of macropinosomes.
This compound: Inhibition of Diacylglycerol Kinase (DGK)
This compound functions as an inhibitor of diacylglycerol kinase (DGK). DGKs are enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are critical lipid signaling molecules involved in regulating the actin cytoskeleton rearrangements necessary for membrane ruffling and macropinosome formation. By inhibiting DGK, this compound alters the balance of these lipids, thereby blocking the downstream signaling events that drive the physical process of macropinocytic uptake.[3][5][6]
EIPA: Inhibition of the Na+/H+ Exchanger (NHE)
EIPA is an amiloride analog that specifically inhibits the Na+/H+ exchanger (NHE) at the plasma membrane.[7][8] The activity of NHE is crucial for maintaining the submembranous pH. Inhibition of NHE by EIPA leads to a decrease in the submembranous pH (acidification).[1][8] This localized acidification prevents the activation of key small GTPases, Rac1 and Cdc42, which are pH-sensitive regulators of actin polymerization.[1][7] Without the proper assembly and remodeling of the actin cytoskeleton, the formation of membrane ruffles and their closure into macropinosomes is effectively blocked.[8][9]
Performance and Quantitative Comparison
Experimental data demonstrates key differences in the potency and specificity of this compound and EIPA.
| Parameter | This compound | EIPA | References |
| Target | Diacylglycerol Kinase (DGK) | Na+/H+ Exchanger (NHE) | [3],[8] |
| Effective Concentration | ~5 µM | 25 - 100 µM | [3],[5],[10],[9] |
| Potency | High | Moderate to Low | [5],[10],[11] |
| Specificity & Off-Target Effects | Characterization is ongoing, but targets a specific enzyme class. | Known to cause wide-ranging cellular effects by altering cytoplasmic and organellar pH, potentially confounding long-term experiments.[11][12] | [12],[11] |
| Use Case | A more potent and potentially more specific tool for studying macropinocytosis. | Widely used as a standard, well-characterized inhibitor, especially for short-term assays to confirm macropinocytic uptake.[9][12] | [3],[12],[9] |
Summary of Experimental Findings:
-
In studies inhibiting the entry of filovirus-like particles (VLPs), this compound completely blocked entry at a concentration of 10 µM and was found to be more potent than EIPA.[3]
-
Direct comparison in a dextran uptake assay showed that this compound at 5 µM and EIPA at 30 µM both effectively reduced the formation of dextran-positive vesicles in Vero cells.[3][13]
-
EIPA's mechanism of altering cellular pH makes it less suitable for experiments assessing long-term cell viability, proliferation, or survival, as these effects can be independent of macropinocytosis inhibition.[12]
Experimental Protocols
Key Experiment: Fluorescent Dextran Uptake Assay
This assay is the gold standard for visualizing and quantifying macropinocytosis. It measures the uptake of high-molecular-weight fluorescently labeled dextran, which is internalized by cells primarily through macropinocytosis.[9]
Methodology:
-
Cell Culture: Seed cells (e.g., Vero, A431, or cancer cell lines) on glass coverslips in a multi-well plate and grow to a desired confluency (e.g., ~65%).
-
Serum Starvation (Optional): For growth-factor-induced macropinocytosis, incubate cells in serum-free media for 2-4 hours.
-
Inhibitor Pre-treatment: Treat the cells with the inhibitor (e.g., 5 µM this compound, 30 µM EIPA) or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.[3][13]
-
Dextran Incubation: Add high-molecular-weight (e.g., 70 kDa) fluorescently-labeled dextran (e.g., TMR-Dextran or FITC-Dextran) to the media at a final concentration of ~0.5-1 mg/mL. Incubate for 30 minutes at 37°C.[14]
-
Stop Uptake: Immediately place the plate on ice and wash the cells 3-5 times with ice-cold PBS to remove extracellular dextran and halt the endocytic process.
-
Fixation: Fix the cells with a 3.7-4% formaldehyde solution in PBS for 15 minutes at room temperature.
-
Staining (Optional): Permeabilize the cells and stain for other markers, such as DAPI for the nucleus or fluorescently-labeled phalloidin for F-actin, to visualize cell structure.
-
Imaging: Mount the coverslips onto glass slides and image using confocal fluorescence microscopy.
-
Quantification: Analyze the images using software (e.g., ImageJ, Imaris) to determine the "macropinocytic index." This can be calculated as the number of dextran-positive vesicles (puncta) per cell or the total fluorescent intensity per cell.[3][9][13]
Conclusion
Both this compound and EIPA are effective inhibitors of macropinocytosis, but they operate through distinct mechanisms and offer different advantages for researchers.
-
EIPA remains a valuable and widely-cited tool for confirming the involvement of macropinocytosis in a process, particularly in short-term assays. Its mechanism is well-understood, but its known off-target effects on cellular pH require careful consideration, especially in studies of cell fate or long-term processes.[11][12]
-
This compound emerges as a more potent alternative.[5][10] By targeting diacylglycerol kinase, it provides a different angle for dissecting the signaling pathways of macropinocytosis. Its higher potency suggests it could be a more specific tool with fewer side effects, making it a strong candidate for a wide range of studies, from viral entry to cancer cell metabolism.[3]
The choice between this compound and EIPA will depend on the specific experimental question, the duration of the experiment, and the cellular processes being investigated. For researchers seeking a potent and potentially more specific inhibitor, this compound presents a compelling option.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Quantitative Assessment of Macropinocytosis in mTORC1-Hyperactive Cells using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Macropinocytosis: New Insights Into Its Underappreciated Role in Innate Immune Cell Surveillance [frontiersin.org]
- 5. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]
- 6. Ebola virus triggers receptor tyrosine kinase-dependent signaling to promote the delivery of viral particles to entry-conducive intracellular compartments | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule drug discovery for Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. molbiolcell.org [molbiolcell.org]
- 13. researchgate.net [researchgate.net]
- 14. Macropinocytosis assay [bio-protocol.org]
Selectivity Profile of R 59-022 Versus Other Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor R 59-022 with other relevant kinase inhibitors, focusing on their selectivity profiles. The information is presented to aid researchers in selecting the appropriate tools for their studies in cell signaling and drug discovery.
Introduction to this compound
This compound is a widely utilized pharmacological tool primarily known as an inhibitor of diacylglycerol kinases (DGKs).[1][2] DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), two critical lipid second messengers involved in a multitude of cellular signaling pathways. By inhibiting DGKs, this compound effectively increases the intracellular levels of DAG, thereby potentiating the activity of DAG-responsive proteins such as protein kinase C (PKC).[1][2]
Kinase Selectivity Profile of this compound
While this compound is a potent inhibitor of DGK activity, it is not entirely specific for a single DGK isozyme and exhibits off-target activities.
Selectivity within the Diacylglycerol Kinase (DGK) Family
There are ten known mammalian DGK isozymes, and this compound displays a "semiselective" inhibition profile across these isoforms. It most strongly inhibits the type I isozyme, DGKα, and shows moderate inhibitory activity against type III (DGKε) and type V (DGKθ) isozymes.[3]
Off-Target Activity
A significant off-target activity of this compound is its function as a serotonin receptor (5-HTR) antagonist.[4][5] This is an important consideration for researchers, as effects observed in cellular or in vivo models may be attributable to the inhibition of serotonin signaling pathways in addition to or instead of DGK inhibition.
A comprehensive, publicly available screening of this compound against a broad panel of human protein kinases (kinome scan) has not been identified in the reviewed literature. Such a screen would be invaluable for a complete understanding of its off-target effects.
Comparison with Other Kinase Inhibitors
The selectivity of this compound is best understood in the context of other DGK inhibitors.
| Inhibitor | Primary Target(s) | Reported IC50 | Key Selectivity Notes |
| This compound | DGKα (strong), DGKε (moderate), DGKθ (moderate) | ~2.8 µM (general DGK)[1][2], ~25 µM (DGKα)[3] | Also a serotonin receptor (5-HTR) antagonist.[4][5] |
| R 59-949 | DGKα (strong), DGKγ (strong), DGKδ (moderate), DGKκ (moderate) | ~0.3 µM (platelet DGKα)[6], ~18 µM (DGKα)[3] | Structurally similar to this compound and also a 5-HTR antagonist.[4] Reported to be more selective for Ca2+-activated DGKs than this compound.[7] |
| Ritanserin | DGKα | ~15-20 µM (DGKα)[4][6] | A known serotonin receptor antagonist that was later identified as a DGKα inhibitor.[4][8] Also inhibits other kinases like c-RAF.[9] |
| CU-3 | DGKα | 0.6 µM[10][11] | A more recent and highly selective DGKα inhibitor. It acts as an ATP-competitive inhibitor.[10][11] |
IC50 values can vary depending on the assay conditions.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of DGK, which leads to an accumulation of DAG. This, in turn, amplifies signaling through DAG-effector proteins, most notably Protein Kinase C (PKC).
Caption: Signaling pathway affected by this compound.
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Identification of a novel DGKα inhibitor for XLP-1 therapy by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity of the diacylglycerol kinase inhibitor 3-[2-(4-[bis-(4-fluorophenyl)methylene]-1-piperidinyl)ethyl]-2, 3-dihydro-2-thioxo-4(1H)quinazolinone (R59949) among diacylglycerol kinase subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of ritanserin analogs that display DGK isoform specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoproteomic Discovery of a Ritanserin-Targeted Kinase Network Mediating Apoptotic Cell Death of Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A novel diacylglycerol kinase α-selective inhibitor, CU-3, induces cancer cell apoptosis and enhances immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
R 59-022: A Comparative Guide to a Diacylglycerol Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diacylglycerol kinase (DGK) inhibitor, R 59-022, with other alternative inhibitors. The information presented is supported by experimental data to aid in the selection of the most appropriate research tools for studying DGK-mediated signaling pathways.
Inhibitory Effect of this compound on DGK Activity
This compound is a well-established inhibitor of diacylglycerol kinase (DGK), an enzyme that plays a crucial role in signal transduction by converting the second messenger diacylglycerol (DAG) into phosphatidic acid (PA). By inhibiting DGK, this compound leads to an accumulation of DAG, which in turn potentiates the activity of protein kinase C (PKC) and other DAG-effector proteins.
The inhibitory potency of this compound against DGK has been determined in various studies, with a commonly cited half-maximal inhibitory concentration (IC50) of 2.8 µM .[1][2] However, it is important to note that other studies have reported a higher IC50 value of 25 µM for DGKα.[3][4][5][6] This variability may be attributed to different experimental conditions, such as the assay type and the source of the enzyme.
Comparison with Alternative DGK Inhibitors
Several other molecules have been identified as inhibitors of DGK, each with distinct profiles of potency and isoform selectivity. A comparative summary of the IC50 values for this compound and its alternatives is presented below.
| Inhibitor | Target DGK Isoform(s) | IC50 (µM) | Reference(s) |
| This compound | DGKα, DGKε (moderate), DGKθ (moderate) | 2.8 or 25 (for DGKα) | [1][2][3][4][5][6] |
| R59949 | DGKα, DGKγ, DGKδ (moderate), DGKκ (moderate) | 18 (for DGKα) | [3][4][5][6] |
| Ritanserin | DGKα | ~15-20 | [5][6][7] |
| CU-3 | DGKα (selective) | 0.6 | [3][4][6][7] |
| BMS-502 | DGKα, DGKζ | 0.0046 (DGKα), 0.0021 (DGKζ) | [8] |
| BMS-684 | DGKα (selective) | 0.015 | [2] |
Note: The IC50 values can vary depending on the specific experimental conditions. The isoform selectivity of this compound and R59949 is not absolute, and they may inhibit other DGK isoforms to varying extents.[3][4]
Signaling Pathway of Diacylglycerol Kinase
The following diagram illustrates the central role of DGK in the phosphoinositide signaling pathway.
Caption: DGK signaling pathway.
Experimental Protocols
In Vitro Diacylglycerol Kinase Activity Assay
This protocol is a generalized method for measuring DGK activity in vitro. Specific details may need to be optimized based on the DGK isoform and the source of the enzyme.
Materials:
-
Purified DGK enzyme
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Lipid vesicles (e.g., phosphatidylcholine/phosphatidylserine)
-
Stop solution (e.g., Chloroform:Methanol:HCl)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare lipid vesicles containing the DAG substrate.
-
In a microcentrifuge tube, combine the kinase assay buffer, lipid vesicles, and the DGK enzyme.
-
To test inhibitors, pre-incubate the enzyme with the compound (e.g., this compound) for a specified time.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a set period.
-
Stop the reaction by adding the stop solution.
-
Extract the lipids.
-
Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate solvent system.
-
Visualize and quantify the radiolabeled phosphatidic acid (PA) using a phosphorimager or by scraping the corresponding spot and measuring radioactivity with a scintillation counter.
Several non-radioactive DGK assay kits are also commercially available, which typically rely on a coupled enzymatic reaction to produce a fluorescent or luminescent signal.[9][10][11]
Experimental Workflow for DGK Inhibitor Screening
The following diagram outlines a typical workflow for identifying and characterizing DGK inhibitors.
Caption: Workflow for DGK inhibitor screening.
This guide provides a foundational understanding of this compound in the context of DGK inhibition. For in-depth analysis and application-specific guidance, researchers are encouraged to consult the primary literature cited.
References
- 1. atsjournals.org [atsjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. arigobio.com [arigobio.com]
- 11. content.abcam.com [content.abcam.com]
A Comparative Analysis of R 59-022 and Other Filovirus Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Filoviridae family, which includes the highly pathogenic Ebola (EBOV) and Marburg (MARV) viruses, poses a significant threat to global health. The high mortality rates associated with filovirus disease underscore the urgent need for effective antiviral therapeutics. A critical target for drug development is the viral entry process, a multi-step pathway that offers several opportunities for inhibition. This guide provides a comparative analysis of R 59-022, a diacylglycerol kinase inhibitor, and other prominent small-molecule inhibitors that block filovirus entry into host cells.
Filovirus Entry: A Multi-Step Process
Filovirus entry is a complex cascade of events that begins with attachment to the host cell surface and culminates in the release of the viral genome into the cytoplasm.[1][2] The virus is primarily internalized through a process called macropinocytosis.[2][3][4][5][6] Once inside the cell, the virus traffics through the endosomal pathway, where host cathepsin proteases (Cathepsin B and L) cleave the viral glycoprotein (GP).[1][7] This cleavage exposes the receptor-binding domain of GP, which then interacts with the intracellular receptor, Niemann-Pick C1 (NPC1).[8][9][10] This binding event is the final trigger for the fusion of the viral and endosomal membranes, allowing the viral nucleocapsid to enter the cytoplasm and initiate replication.[1][11]
Several classes of small-molecule inhibitors have been identified that target different stages of this pathway. These can be broadly categorized as either host-directed or virus-directed inhibitors.
Comparative Data of Filovirus Entry Inhibitors
The following tables summarize the in vitro efficacy of this compound and other representative filovirus entry inhibitors. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are presented, indicating the concentration of the compound required to inhibit viral entry or replication by 50%.
Table 1: Host-Directed Filovirus Entry Inhibitors
| Inhibitor Class | Compound | Mechanism of Action | Target Virus | IC50 / EC50 (µM) | Cell Line | Reference |
| Diacylglycerol Kinase (DGK) Inhibitor | This compound | Blocks macropinocytosis, preventing viral uptake.[3][4][12] | EBOV (GP-VLP) | ~5 | Vero | [3] |
| EBOV (Replicative) | ~5 | Vero | [3] | |||
| NPC1-Targeting | Compound 3.47 | Binds to NPC1, blocking its interaction with viral GP.[10][13][14] | EBOV | ~0.04 | HAP1 | [14] |
| SUDV | >20 | Vero | [14] | |||
| MARV | >20 | Vero | [14] | |||
| Selective Estrogen Receptor Modulators (SERMs) | Toremifene | Late-stage entry/fusion inhibitor; may destabilize GP.[15][16][17][18][19][20][21] | EBOV | 0.19 | 293T | [18] |
| SUDV | ~1 | Vero | [20] | |||
| MARV | ~1 | Vero | [20] | |||
| Clomiphene | Late-stage entry/fusion inhibitor.[18][20][22][23] | EBOV | 0.53 | 293T | [18] | |
| MARV | ~2.5 | Vero E6 | [22] | |||
| Ion Channel Blockers | Amiodarone | Host cell-directed; interferes with endocytic pathway.[24][25][26][27] | EBOV | 5.6 | Vero | [25] |
| Antidepressants | Sertraline | May neutralize endolysosomal pH.[28][29][30][31][32] | EBOV | ~5-10 | Vero | [29] |
| MARV | ~5-10 | Vero | [29] | |||
| Cathepsin Inhibitors | Leupeptin | Cysteine protease inhibitor; blocks GP cleavage.[7][33] | EBOV | 0.41 | 293T | [33] |
| MARV | 0.92 | 293T | [33] | |||
| CA-074 | Cathepsin B-specific inhibitor.[7][33] | EBOV | 28.43 | 293T | [33] | |
| MARV | >100 | 293T | [33] |
Table 2: Virus-Directed Filovirus Entry Inhibitors
| Inhibitor Class | Compound | Mechanism of Action | Target Virus | IC50 (µM) | Cell Line | Reference |
| Benzodiazepine Derivative | Compound 7 | Binds to a hydrophobic pocket at the GP1-GP2 interface.[34] | EBOV | 10 | Vero | [34] |
| MARV | 12.5 | Vero | [34] |
Mechanisms of Action: A Closer Look
This compound: Blocking the Gateway
This compound is a diacylglycerol kinase (DGK) inhibitor.[3][4][12] Its anti-filoviral activity stems from its ability to block macropinocytosis, the primary route of entry for filoviruses.[3][4] By inhibiting this cellular process, this compound prevents the virus from being internalized into the host cell, effectively halting the infection at the earliest stage.[3][12] Time-of-addition studies confirm that this compound acts at a very early point in the viral lifecycle, preceding the endosomal acidification step required for GP cleavage.[12] This mechanism gives it broad potential against various filoviruses that utilize this entry pathway.[3]
Targeting the Host: NPC1 and SERMs
Several potent inhibitors are host-directed, targeting cellular factors essential for viral entry.
-
NPC1 Inhibitors: Compounds like the benzylpiperazine adamantane diamide 3.47 directly interfere with the crucial interaction between the cleaved viral GP and the endosomal receptor NPC1.[8][10][14] This blockade prevents the final trigger for membrane fusion, trapping the virus within the endosome. Interestingly, compound 3.47 shows high specificity for EBOV, with little to no activity against MARV or Sudan virus (SUDV), suggesting differences in how these viruses engage with NPC1.[14]
-
SERMs (Toremifene, Clomiphene): Initially identified in screens of FDA-approved drugs, Selective Estrogen Receptor Modulators like toremifene and clomiphene inhibit filovirus entry at a late stage, after internalization.[20] Their mechanism is independent of the estrogen receptor.[20] Structural studies suggest toremifene binds to a highly conserved pocket on the viral GP, destabilizing it and likely triggering premature conformational changes that prevent proper fusion.[19][21]
Virus-Directed Inhibition
Other small molecules have been developed to target the viral glycoprotein directly. A benzodiazepine derivative, identified through high-throughput screening, was shown to bind to a hydrophobic pocket at the interface of the GP1 and GP2 subunits.[34] It is hypothesized that this binding event inhibits the conformational changes in GP necessary for membrane fusion.[34]
Experimental Protocols
The evaluation of filovirus entry inhibitors relies on a standardized set of virological and cell-based assays. A typical workflow involves a primary screen using safer pseudovirus systems, followed by validation with infectious viruses and detailed mechanism-of-action studies.
Pseudovirus Entry Assay
This assay is a cornerstone for primary screening as it mimics the entry process without the need for high-containment Biosafety Level 4 (BSL-4) facilities.
-
Principle: A replication-deficient vesicular stomatitis virus (VSV) or lentivirus (HIV) backbone, in which the native envelope glycoprotein gene has been replaced with a reporter gene (e.g., Luciferase or GFP), is pseudotyped with a filovirus glycoprotein (e.g., EBOV GP).[34] Entry into target cells is dependent on the filovirus GP and can be quantified by measuring the reporter gene expression.
-
Protocol Outline:
-
Seed target cells (e.g., Vero E6, 293T) in 96-well plates.
-
Pre-treat cells with serial dilutions of the test compound (e.g., this compound) for 1 hour at 37°C.
-
Infect the cells with the filovirus GP-pseudotyped virus in the presence of the compound.
-
Incubate for 18-24 hours.
-
Measure reporter activity (Luminescence for Luciferase, Fluorescence for GFP).
-
Calculate the 50% inhibitory concentration (IC50) from the dose-response curve. A counter-screen using VSV pseudotyped with its native G protein is often used to assess compound specificity.[34]
-
Macropinocytosis Inhibition Assay
This assay is used to specifically determine if an inhibitor, such as this compound, blocks the macropinocytic uptake pathway.
-
Principle: High molecular weight fluorescently labeled dextran is taken up by cells primarily through macropinocytosis. Inhibition of this process by a compound results in a quantifiable reduction of intracellular fluorescence.
-
Protocol Outline:
-
Seed target cells (e.g., Vero) on glass coverslips.
-
Pre-treat cells with the inhibitor (e.g., this compound) or a known macropinocytosis inhibitor (e.g., EIPA) for 1 hour.
-
Add fluorescently labeled dextran (e.g., FITC-dextran) to the media and incubate for 30-60 minutes at 37°C.
-
Wash cells extensively with cold PBS to remove surface-bound dextran.
-
Fix the cells with paraformaldehyde.
-
Image the cells using fluorescence microscopy and quantify the number and intensity of dextran-positive vesicles per cell.[3]
-
GP-NPC1 Binding Assay
This biochemical assay is critical for validating inhibitors that target the interaction between cleaved GP and its receptor, NPC1.
-
Principle: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) or ELISA-based format is used to measure the direct binding between purified, protease-cleaved EBOV GP and the C-domain of NPC1.
-
Protocol Outline (AlphaLISA):
-
Biotinylated, thermolysin-cleaved EBOV GP is bound to streptavidin-coated donor beads.
-
FLAG-tagged NPC1 domain C is bound to anti-FLAG-coated acceptor beads.[13]
-
The two bead sets are mixed in the presence of serial dilutions of the test compound (e.g., 3.47).[13]
-
If GP and NPC1 interact, the beads are brought into close proximity. Upon laser excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the acceptor bead, triggering a chemiluminescent signal at 615 nm.
-
The signal is measured, and a reduction in signal indicates inhibition of the binding interaction.[13]
-
Conclusion
The filovirus entry pathway presents a rich landscape of targets for antiviral intervention. This compound represents a class of inhibitors that effectively blocks the initial step of viral internalization by inhibiting macropinocytosis.[3][4] This contrasts with other well-characterized inhibitors that act at later stages, such as the SERMs (toremifene, clomiphene) which interfere with membrane fusion, and NPC1-directed compounds like 3.47 which block the essential GP-receptor interaction.[10][20] The diversity of mechanisms provides a strong rationale for exploring combination therapies that could target multiple, distinct steps in the entry process. Further optimization of these lead compounds, particularly host-directed inhibitors which may offer a higher barrier to resistance, is a promising avenue for the development of broad-spectrum, pan-filovirus therapeutics.
References
- 1. Ebola Virus Entry into Host Cells: Identifying Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New research pinpoints pathways Ebola virus uses to enter cells | EurekAlert! [eurekalert.org]
- 6. Ebola Virus Enters Host Cells by Macropinocytosis and Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of small molecule drug development for Ebola virus and other filoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors reveal Niemann-Pick C1 is essential for ebolavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marburg virus - Wikipedia [en.wikipedia.org]
- 10. Small molecule inhibitors reveal Niemann-Pick C1 is essential for Ebola virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Evidence for distinct mechanisms of small molecule inhibitors of filovirus entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evidence for distinct mechanisms of small molecule inhibitors of filovirus entry | PLOS Pathogens [journals.plos.org]
- 17. Evidence for distinct mechanisms of small molecule inhibitors of filovirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Study of gonadal hormone drugs in blocking filovirus entry of cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ora.ox.ac.uk [ora.ox.ac.uk]
- 20. FDA-Approved Selective Estrogen Receptor Modulators Inhibit Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Repurposing of FDA-Approved Toremifene to Treat COVID-19 by blocking the spike glycoprotein and NSP14 of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clomiphene and Its Isomers Block Ebola Virus Particle Entry and Infection with Similar Potency: Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clomiphene and Its Isomers Block Ebola Virus Particle Entry and Infection with Similar Potency: Potential Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The clinically approved drugs amiodarone, dronedarone and verapamil inhibit filovirus cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Amiodarone as a possible therapy for coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antidepressant Sertraline Is a Broad-Spectrum Inhibitor of Enteroviruses Targeting Viral Entry through Neutralization of Endolysosomal Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. preprints.org [preprints.org]
- 31. merckmillipore.com [merckmillipore.com]
- 32. researchgate.net [researchgate.net]
- 33. Comparative analyses of small molecule and antibody inhibition on glycoprotein‐mediated entry of Měnglà virus with other filoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 34. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Safe Disposal of R 59-022 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the proper disposal procedures for R 59-022, a diacylglycerol kinase inhibitor. While the Safety Data Sheet (SDS) for this compound suggests that small quantities may be disposed of with household waste, it is imperative to adhere to the stricter protocols typically governing laboratory chemical waste to ensure a safe and compliant environment.[1]
Chemical and Physical Properties
A clear understanding of a compound's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Name | 6-[2-[4-[(4-Fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one |
| Molecular Formula | C₂₇H₂₆FN₃OS |
| Molecular Weight | 459.58 |
| CAS Number | 93076-89-2 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (to 5 mg/ml), Ethanol (to 5 mg/ml), and DMF (to 20 mg/ml) |
| Storage | Store at +4°C or -20°C |
Data sourced from various suppliers including R&D Systems, Tocris Bioscience, Cayman Chemical, and APExBIO.[2][3][4]
Disposal Protocol for this compound
The following step-by-step procedure is based on general best practices for laboratory chemical waste management and should be followed in conjunction with your institution's specific environmental health and safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Do not dispose of this compound, even in small quantities, in the regular trash or down the drain. While the SDS from one supplier indicates that "Smaller quantities can be disposed of with household waste," this is not a recommended practice in a laboratory setting.[1] Laboratory chemical waste is subject to stringent regulations that typically prohibit co-mingling with general waste.[5]
-
Treat all this compound waste as chemical waste.
-
Segregate this compound waste from other chemical waste streams unless explicitly permitted by your institution's EHS office. Incompatible chemicals must be kept separate to prevent dangerous reactions.[6][7]
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste (e.g., powder, contaminated personal protective equipment like gloves and weigh boats) in a designated, properly labeled, and sealable container. The container must be compatible with the chemical.
-
Liquid Waste: Collect solutions of this compound in a designated, leak-proof, and sealable waste container.
-
If dissolved in a solvent (e.g., DMSO, ethanol), the solvent waste regulations will also apply.
-
Chlorinated and non-chlorinated solvent wastes must always be kept separate.[8]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any solvents present. The date of accumulation should also be recorded.
-
Container Management: Keep the waste container closed except when adding waste.[6] Do not overfill containers; leave at least 10% headspace to allow for expansion.
3. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]
-
The storage area should be well-ventilated and away from general laboratory traffic.
-
Ensure secondary containment is used to capture any potential leaks.
4. Disposal Request:
-
Once the waste container is full or is ready for disposal, follow your institution's procedures for requesting a chemical waste pickup from the EHS department.
-
Do not attempt to transport the chemical waste off-site yourself.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Disclaimer: This information is intended for guidance purposes only and should not supersede your institution's established protocols or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | CAS 93076-89-2 | R59022 | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. essex.ac.uk [essex.ac.uk]
Personal protective equipment for handling R 59-022
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety, Handling, and Experimental Application of the Diacylglycerol Kinase Inhibitor, R 59-022.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent inhibitor of diacylglycerol kinase (DGK). Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment and Safety Precautions
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, it is imperative for users to conduct their own risk assessments and establish safe handling procedures based on the specific conditions of use.[1]
Standard laboratory safety practices should be followed at all times. This includes:
-
Eye Protection: Wearing safety glasses or goggles is recommended to prevent accidental eye contact.
-
Hand Protection: While the SDS does not specify mandatory glove use, wearing nitrile or latex gloves is a standard and recommended practice when handling any chemical compound.[1]
-
Lab Coat: A lab coat should be worn to protect personal clothing from potential spills.
-
Ventilation: Work in a well-ventilated area to minimize the potential for inhalation.
In case of exposure:
-
After inhalation: Move to fresh air. If any symptoms occur, consult a doctor.[1]
-
After skin contact: The product is generally not an irritant, but it is advisable to wash the affected area with soap and water.[1]
-
After eye contact: Rinse the opened eye for several minutes under running water.[1]
-
After swallowing: If symptoms persist, seek medical advice.[1]
Operational and Disposal Plans
Storage: this compound should be stored in accordance with the information provided on the product insert.[1] No special requirements are specified for storerooms and receptacles.[1]
Handling: No special handling measures are required according to the SDS.[1] However, users should develop their own proper methods of handling based on their experimental setup.[1]
Disposal: For smaller quantities, the SDS suggests that the compound can be disposed of with household waste.[1] However, it is crucial to comply with all local, regional, and national regulations for chemical waste disposal.[1] Uncleaned packaging should also be disposed of according to official regulations.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available research.
| Parameter | Value | Source |
| IC50 for Diacylglycerol Kinase (DGK) | 2.8 µM | [2] |
| Effective Concentration for Apoptosis Induction in Glioblastoma Cells | 10 µM | [2] |
| Effective Concentration for Potentiation of Thrombin-Stimulated Platelet Aggregation | 10 µM |
| Cell Line | Assay | Effective Concentration | Observed Effect | Source |
| U87MG Glioblastoma Cells | Apoptosis Induction | 10 µM | Induces apoptosis | [2] |
| Human Platelets | Platelet Aggregation | 10 µM | Potentiates thrombin-induced aggregation |
Experimental Protocols
Induction of Apoptosis in Glioblastoma Cells (U87MG)
This protocol provides a general framework for inducing apoptosis in U87MG glioblastoma cells using this compound.
Materials:
-
U87MG cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
-
96-well and 6-well plates
Procedure:
-
Cell Seeding: Seed U87MG cells in 96-well plates for viability assays and 6-well plates for apoptosis analysis at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. A final concentration of 10 µM this compound has been shown to be effective.[2] Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells with this compound for a predetermined time course (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (Optional): At each time point, assess cell viability using an MTT or similar assay to determine the cytotoxic effect of this compound.
-
Apoptosis Analysis by Flow Cytometry:
-
Harvest the cells by trypsinization and collect the supernatant containing any floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
-
Platelet Aggregation Assay
This protocol outlines a general procedure for assessing the effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet aggregation agonist (e.g., thrombin, ADP, collagen).
-
This compound stock solution (in DMSO).
-
Saline solution.
-
Platelet aggregometer.
Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Centrifuge the anticoagulated blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation with this compound: Pre-incubate the PRP with this compound (e.g., 10 µM final concentration) or vehicle control (DMSO) for a short period (e.g., 5-10 minutes) at 37°C in the aggregometer cuvette with stirring.
-
Induction of Aggregation: Add a sub-maximal concentration of the platelet aggregation agonist (e.g., thrombin) to the cuvette to induce aggregation.
-
Measurement of Aggregation: Monitor the change in light transmission through the PRP using the platelet aggregometer. The increase in light transmission corresponds to the extent of platelet aggregation.
-
Data Analysis: Record the maximum percentage of aggregation and the slope of the aggregation curve. Compare the results from this compound-treated samples to the vehicle control to determine the effect of the inhibitor.
Visualizations
Signaling Pathway of this compound in Glioblastoma Apoptosis
Caption: this compound inhibits DGK, leading to increased DAG, PKC activation, and ultimately apoptosis.
Experimental Workflow for Apoptosis Induction Assay
Caption: Workflow for assessing this compound induced apoptosis in U87MG cells.
Logical Relationship in Platelet Aggregation Assay
Caption: this compound enhances platelet aggregation by inhibiting DGK and activating PKC.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
